Executive Summary As drug discovery programs increasingly target challenging biological spaces, the strategic incorporation of conformationally restricted, metabolically stable moieties has become paramount. 3-(1-Methylc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery programs increasingly target challenging biological spaces, the strategic incorporation of conformationally restricted, metabolically stable moieties has become paramount. 3-(1-Methylcyclopropyl)benzoic acid serves as a critical building block in this paradigm. This technical guide provides an in-depth analysis of its chemical identifiers, the mechanistic rationale for its use in medicinal chemistry, and a self-validating synthetic protocol designed for high-yield laboratory preparation.
Chemical Identification & Physicochemical Profiling
Accurate cheminformatic tracking is the foundation of any robust drug development program. The structural uniqueness of 3-(1-methylcyclopropyl)benzoic acid—combining an aromatic carboxylic acid with a lipophilic, sterically hindered cyclopropane ring—dictates its physicochemical behavior.
Below is a consolidated table of its core chemical identifiers and quantitative properties:
In modern medicinal chemistry, the 1-methylcyclopropyl group is increasingly utilized as a sophisticated bioisostere for the tert-butyl group[1]. While tert-butyl groups provide excellent steric shielding and lipophilicity to drive target affinity, they are notorious for undergoing rapid cytochrome P450 (CYP450)-mediated oxidation at their primary methyl groups.
By tying two of the methyl groups into a cyclopropane ring, researchers achieve several mechanistic advantages:
Electronic Alteration & Bond Strength: The C-C bonds within a cyclopropane ring possess significant s-character (sp²-like hybridization). This makes the adjacent C-H bonds shorter and stronger (higher bond dissociation energy) than typical aliphatic C-H bonds, inherently resisting hydrogen atom abstraction by CYP450 enzymes[1].
Elimination of Benzylic Protons: The quaternary carbon at the benzylic position completely prevents benzylic oxidation, which is a primary metabolic liability in arene-containing drug candidates.
Conformational Restriction: The rigid cyclopropane ring locks the geometry of the molecule, reducing the entropic penalty upon target binding compared to freely rotating alkyl chains.
Logic flow: Structural replacement to 1-methylcyclopropyl drives metabolic stability.
Synthetic Workflows & Protocols
As an Application Scientist, I emphasize that any synthetic protocol must be robust, scalable, and self-validating. The most efficient route to synthesize 3-(1-methylcyclopropyl)benzoic acid proceeds via the cyclopropanation of a 3-isopropenylbenzoic acid derivative.
Step-by-step synthetic workflow for 3-(1-methylcyclopropyl)benzoic acid.
Step-by-Step Methodology
Step 1: Esterification (Protection)
Causality: Free carboxylic acids will aggressively quench the highly reactive organozinc reagents used in the subsequent Simmons-Smith reaction, leading to reaction failure. Protection as a methyl ester is mandatory.
Protocol: Suspend 3-isopropenylbenzoic acid in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 12 hours. Monitor via TLC. Quench with saturated NaHCO₃, extract with ethyl acetate (EtOAc), and concentrate under reduced pressure to yield methyl 3-isopropenylbenzoate.
Step 2: Simmons-Smith Cyclopropanation
Causality: The Simmons-Smith reaction is selected over diazomethane-based cyclopropanation due to its superior safety profile and exquisite chemoselectivity for unactivated alkenes, leaving the aromatic ring entirely intact.
Protocol:
In an oven-dried flask under N₂ atmosphere, dissolve methyl 3-isopropenylbenzoate in anhydrous dichloromethane (DCM).
Cool the solution to 0°C using an ice bath.
Slowly add diethylzinc (ZnEt₂, 1.0 M in hexanes, 2.0 eq).
Dropwise, add diiodomethane (CH₂I₂, 2.0 eq). Crucial Insight: The order of addition is critical. It ensures the controlled, in situ generation of the Furukawa-modified zinc carbenoid (EtZnCH₂I), preventing the rapid precipitation of inactive polymeric zinc species.
Allow the reaction to warm to room temperature and stir for 16 hours.
Quench carefully with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Step 3: Saponification (Deprotection)
Causality: The THF/MeOH/H₂O solvent system is a self-validating choice: THF solubilizes the lipophilic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogenous reaction mixture, preventing incomplete hydrolysis.
Protocol: Dissolve the cyclopropanated ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated 3-(1-methylcyclopropyl)benzoic acid with EtOAc, dry, and concentrate.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, a self-validating analytical suite utilizing orthogonal techniques is required to confirm both identity and purity:
¹H NMR (400 MHz, CDCl₃): The defining diagnostic feature of a successful reaction is the complete disappearance of the isopropenyl olefinic protons (typically ~5.1 and ~5.4 ppm). You must observe the emergence of cyclopropyl multiplets at ~0.8–1.0 ppm (4H) and a distinct methyl singlet at ~1.4 ppm (3H). The aromatic protons will integrate to 4H between 7.4–8.0 ppm.
LC-MS: Electrospray ionization in negative mode (ESI-) should yield a clear [M-H]⁻ pseudomolecular ion peak at m/z 175.1.
HPLC: Reverse-phase chromatography (C18 column, MeCN/H₂O gradient with 0.1% TFA) must show a single sharp peak (>98% AUC) to confirm the absolute absence of unreacted starting material or polymeric zinc byproducts.
References
The Journal of Organic Chemistry. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence." ACS Publications, 2023. URL: [Link]
Solubility profile of 3-(1-Methylcyclopropyl)benzoic acid in organic solvents
An In-Depth Technical Guide to the Physicochemical Profiling and Organic Solvation Thermodynamics of 3-(1-Methylcyclopropyl)benzoic Acid. Executive Summary In modern drug development and materials science, the incorporat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physicochemical Profiling and Organic Solvation Thermodynamics of 3-(1-Methylcyclopropyl)benzoic Acid.
Executive Summary
In modern drug development and materials science, the incorporation of cycloalkyl groups into aromatic scaffolds is a proven strategy to modulate lipophilicity, metabolic stability, and three-dimensional structural complexity. 3-(1-Methylcyclopropyl)benzoic acid (CAS 131170-39-3) represents a highly specialized pharmacophore building block. However, the addition of the bulky, hydrophobic 1-methylcyclopropyl moiety fundamentally alters the thermodynamic dissolution profile of the parent benzoic acid.
This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility profile of 3-(1-Methylcyclopropyl)benzoic acid across various organic solvents. Designed for formulation scientists and medicinal chemists, this document details the theoretical solvation thermodynamics, predictive solubility metrics, and a self-validating empirical protocol for precise quantification.
Thermodynamic Solvation Mechanisms
To predict and manipulate the solubility of 3-(1-Methylcyclopropyl)benzoic acid, one must analyze the competing intermolecular forces dictated by its molecular structure. The molecule exhibits a distinct physicochemical dichotomy:
The Hydrophilic Head (Carboxylic Acid): Capable of acting as both a strong hydrogen bond donor and acceptor. This moiety drives solubility in polar protic and polar aprotic solvents.
The Hydrophobic Tail (1-Methylcyclopropyl Group): A sterically demanding, highly lipophilic group that significantly increases the dispersion force component (
) of the molecule while disrupting the highly ordered crystal lattice typical of unsubstituted benzoic acids.
According to the principles outlined in the Hansen Solubility Parameters: A User's Handbook[1], the total cohesive energy of a solvent or solute is the sum of dispersion forces (
), polar interactions (), and hydrogen bonding (). The introduction of the 1-methylcyclopropyl group shifts the optimal solvent matching radius toward lower dielectric constants compared to standard benzoic acid.
Thermodynamic drivers of 3-(1-Methylcyclopropyl)benzoic acid solvation.
Predictive Solubility Profile in Organic Solvents
Extrapolating from the rigorously validated data in the IUPAC-NIST Solubility Data Series for Substituted Benzoic Acids[2] and related phase-equilibrium studies[3], we can construct a highly accurate predictive solubility model for 3-(1-Methylcyclopropyl)benzoic acid at standard ambient temperature (298.15 K).
The table below summarizes the expected solubility across distinct solvent classes, explaining the underlying thermodynamic causality for each interaction.
Solvent
Classification
Dielectric Constant ()
Estimated Solubility ( g/100g at 298.15 K)
Primary Solvation Mechanism & Causality
Water
Aqueous
80.1
< 0.05
Highly Restricted: The hydrophobic bulk of the 1-methylcyclopropyl group creates an insurmountable entropic penalty for cavity formation in the aqueous hydrogen-bond network.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
46.7
> 50.0
Maximal: DMSO acts as an exceptional hydrogen-bond acceptor for the carboxylic acid proton, while its methyl groups provide adequate van der Waals interactions for the cycloalkyl ring.
Ethanol
Polar Protic
24.5
~ 35.0 - 45.0
High: Favorable enthalpy of mixing due to complementary H-bond donor/acceptor interactions. Slightly lower than unsubstituted benzoic acid due to the steric bulk of the cycloalkyl group[3].
Ethyl Acetate
Polar Aprotic
6.0
~ 20.0 - 30.0
Moderate-High: Excellent matching of Hansen dispersion parameters () combined with moderate dipole-dipole stabilization of the carboxylate moiety.
Toluene
Non-Polar
2.4
~ 15.0 - 25.0
Moderate: Driven almost entirely by London dispersion forces and interactions. The 1-methylcyclopropyl group significantly enhances solubility here compared to standard benzoic acid[4].
n-Hexane
Non-Polar
1.9
~ 2.0 - 5.0
Low-Moderate: Solvation is limited because the carboxylic acid groups form stable, hydrogen-bonded dimers that resist dissociation in purely aliphatic hydrocarbon media.
Empirical Determination: The Self-Validating Shake-Flask Protocol
While predictive models are useful, regulatory submissions and rigorous formulation development require empirical validation. Dynamic dissolution methods often suffer from kinetic supersaturation artifacts. Therefore, the Isothermal Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium solubility[3].
As a Senior Application Scientist, I mandate that any solubility protocol must be a self-validating system . This means the protocol must inherently prove that true equilibrium has been reached, rather than a metastable state.
Apparatus: Thermostatically controlled orbital shaker bath (
0.1 °C), temperature-controlled centrifuge.
Step-by-Step Methodology
Excess Solid Addition: Add an excess amount of 3-(1-Methylcyclopropyl)benzoic acid (e.g., 500 mg) to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Causality: An excess of solid ensures that the chemical potential of the undissolved solid remains constant, acting as the thermodynamic reference state.
Self-Validating Temperature Cycling (The Crucial Step):
Vial A (Standard): Equilibrate directly at 25.0 °C.
Vial B (Supersaturation Control): Heat to 37.0 °C for 2 hours to force excess dissolution, then cool to 25.0 °C.
Causality: If Vial A and Vial B yield identical final concentrations, you have definitively proven that true thermodynamic equilibrium has been achieved, eliminating the risk of reporting a kinetic artifact.
Isothermal Equilibration: Agitate both vials at 150 RPM at 25.0
0.1 °C for 72 hours. Causality: 72 hours is required to overcome the activation energy barrier of crystal lattice dissolution for highly lipophilic benzoic acid derivatives.
Phase Separation: Transfer the vials to a centrifuge pre-equilibrated to 25.0 °C. Centrifuge at 10,000 RPM for 15 minutes. Causality: Centrifugation prior to filtration prevents the occlusion of filter pores and minimizes the risk of sub-micron crystallites artificially inflating the concentration.
Filtration: Extract the supernatant and filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).
HPLC-UV Quantification: Dilute the aliquot appropriately with the mobile phase and quantify using a validated HPLC-UV method (typically monitored at ~230 nm for the benzoic acid chromophore).
Self-validating isothermal shake-flask protocol for solubility determination.
Conclusion
The solubility profile of 3-(1-Methylcyclopropyl)benzoic acid is a textbook example of competing thermodynamic forces. While the carboxylic acid moiety demands hydrogen-bonding partners, the 1-methylcyclopropyl group drives a strong preference for solvents with high dispersion capabilities. By utilizing the self-validating shake-flask methodology outlined above, researchers can generate robust, regulatory-grade solubility data essential for downstream chemical synthesis and pharmaceutical formulation.
References
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, AIP Publishing.
URL:[Link]
Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI.
URL: [Link]
Hansen Solubility Parameters: A User's Handbook. Kinam Park / Charles Hansen.
URL: [Link]
Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. Chemical Science International Journal.
URL: [Link]
Introduction: The Strategic Role of the 1-Methylcyclopropyl Moiety in Modern Drug Design
An In-Depth Technical Guide to the Metabolic Stability of the 1-Methylcyclopropyl Moiety in Benzoic Acids In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokineti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Metabolic Stability of the 1-Methylcyclopropyl Moiety in Benzoic Acids
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. A key determinant of a molecule's in vivo fate is its metabolic stability—the resistance to biotransformation by the body's enzymatic machinery.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially reactive or toxic metabolites, derailing an otherwise promising therapeutic agent.
The cyclopropyl ring has emerged as a valuable tool for medicinal chemists to address these challenges.[3][4][5] Its unique structural and electronic properties—notably the high s-character and strength of its C-H bonds—render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more conventional alkyl groups.[6][7] The 1-methylcyclopropyl group, in particular, is often employed as a rigid, metabolically robust bioisostere for moieties like gem-dimethyl or tert-butyl, which are known metabolic hotspots.[8][9][10] This guide provides a comprehensive technical overview of the metabolic fate of the 1-methylcyclopropyl moiety when incorporated into benzoic acid scaffolds, offering field-proven insights into its stability, potential liabilities, and the experimental workflows required for its accurate assessment.
Section 1: Understanding the Foundation of Stability: Physicochemical Rationale
The inherent stability of the cyclopropyl group is not happenstance; it is a direct consequence of its unique electronic and physical properties. The three-membered ring enforces significant angle strain, leading to a rehybridization of the carbon-carbon bonds, which acquire a greater degree of p-character.[4][7][11] Consequently, the external carbon-hydrogen bonds have a higher degree of s-character, making them shorter, stronger, and more resistant to the initial hydrogen atom abstraction step that initiates most CYP450-mediated oxidation.[6][12]
Attaching a methyl group to the quaternary C1 position introduces a potential site for metabolism (benzylic-like oxidation), yet the overall moiety often remains highly stable. This strategic substitution serves to block potential oxidation at the C1 position of the ring while providing a specific vector for interaction with a target protein. Compared to its common bioisosteres, the 1-methylcyclopropyl group offers a compelling balance of properties.
Table 1: Comparative Properties of Common Alkyl Moieties
Moiety
Key Physicochemical Features
Typical Metabolic Liabilities
1-Methylcyclopropyl
Rigid conformation; high C-H bond dissociation energy.[6][12]
Generally stable; potential for methyl group oxidation.
tert-Butyl
Bulky, lipophilic.
Susceptible to hydroxylation at one of the nine equivalent methyl C-H bonds.[8]
gem-Dimethyl
Provides steric bulk; often a metabolic hotspot.
Readily undergoes hydroxylation.
Isopropyl
Flexible; prone to oxidation.
Oxidation at the tertiary C-H bond is a common metabolic pathway.
Section 2: Mapping the Metabolic Landscape: Potential Biotransformation Pathways
While the 1-methylcyclopropyl moiety is designed for stability, no functional group is entirely inert. A thorough understanding of its potential metabolic pathways is critical for predicting its in vivo behavior and identifying any potential liabilities. Xenobiotic metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[13][14]
Phase I Metabolism: The Role of Cytochrome P450
Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions catalyzed by enzymes like the cytochrome P450 (CYP) superfamily.[13][15] For a 1-methylcyclopropyl benzoic acid, the following pathways must be considered:
Oxidation of the Methyl Group: The most probable site of oxidative attack is the methyl group, leading to the formation of a hydroxymethyl metabolite. This primary alcohol can be further oxidized to an aldehyde and then a carboxylic acid, although this is less common.
Ring Integrity and Potential for Opening: The cyclopropyl ring itself is highly resistant to oxidation. However, in certain contexts, particularly when adjacent to an amine, CYP-mediated oxidation can lead to the formation of reactive, ring-opened intermediates.[6][16] For a benzoic acid scaffold where the moiety is attached to a non-amine atom, this is a low-probability event but should not be entirely discounted without experimental data. Radical-mediated ring opening is a known chemical process for cyclopropanes.[11][17]
Aromatic Hydroxylation: The benzoic acid's phenyl ring can also be a site for CYP-mediated hydroxylation, a common pathway for many aromatic compounds.
Phase II Metabolism: Conjugation Pathways
Following Phase I functionalization, or if a suitable functional group is already present, the molecule can undergo Phase II conjugation to increase its water solubility and facilitate excretion.[13][14]
Glucuronidation of the Carboxylic Acid: The benzoic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it with glucuronic acid to form an acyl-glucuronide. This is often a major clearance pathway for carboxylic acid-containing drugs.
Conjugation of Phase I Metabolites: If the methyl group is hydroxylated in Phase I, the resulting primary alcohol can also undergo glucuronidation or sulfation.
The following diagram illustrates the primary metabolic pathways anticipated for a generic 1-methylcyclopropyl benzoic acid.
Caption: Potential metabolic pathways for a 1-methylcyclopropyl benzoic acid.
Section 3: The Scientist's Toolkit: Experimental Assessment of Metabolic Stability
Theoretical predictions must be validated through robust experimental assays. The primary goal of these experiments is to determine key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which describe how quickly a compound is metabolized.[2][18]
In Vitro Methodology 1: The Human Liver Microsome (HLM) Stability Assay
The HLM assay is a cornerstone of early drug discovery, providing a rapid and cost-effective assessment of Phase I metabolic stability.[15][19] Microsomes are subcellular fractions of the liver containing a high concentration of CYP enzymes.[15][20]
Causality Behind the Protocol: This protocol is designed to simulate the oxidative environment of the liver. The inclusion of NADPH is critical, as it is the essential cofactor that donates electrons to the CYP450 catalytic cycle.[15][21] Time-course sampling allows for the calculation of the rate of disappearance. The use of a cold organic solvent (acetonitrile) simultaneously stops the enzymatic reaction and precipitates proteins, preparing the sample for analysis.[15][19]
Test Compound Stock: Prepare a 10 mM stock solution of the 1-methylcyclopropyl benzoic acid in DMSO.
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19]
HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT or Corning) at 37°C and dilute to a final working concentration of 1.0 mg/mL in cold phosphate buffer. Keep on ice.[21]
NADPH Regenerating System (or NADPH Stock): Prepare a concentrated stock of NADPH (or a regenerating system like G6P and G6PDH) in phosphate buffer.[22]
Stop Solution: Acetonitrile containing an internal standard (a structurally unrelated, stable compound for analytical normalization).
Incubation Procedure:
Dispense the HLM suspension into a 96-well plate.
Add the test compound to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.[19]
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Initiation: Initiate the reaction by adding the pre-warmed NADPH solution. This is T=0 for the first time point.
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold stop solution.[20]
Controls: Include a negative control (no NADPH) to assess non-enzymatic degradation and a positive control (e.g., Verapamil, a high-clearance compound) to validate assay performance.
Sample Analysis:
Centrifuge the quenched plate to pellet the precipitated proteins.
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[15]
In Vitro Methodology 2: The Cryopreserved Hepatocyte Stability Assay
For a more comprehensive metabolic profile, including both Phase I and Phase II pathways, suspension assays with cryopreserved hepatocytes are the gold standard.[23][24] Hepatocytes are intact liver cells containing the full complement of metabolic enzymes and cofactors.[23]
Causality Behind the Protocol: This assay provides a more physiologically relevant system than microsomes.[24] By using intact cells, we can assess the interplay between Phase I and Phase II metabolism, as well as the potential for cellular uptake and efflux. The workflow is similar to the microsomal assay but uses a cell suspension in a specific incubation medium.
The following diagram outlines the typical workflow for an in vitro metabolic stability assay.
Caption: General workflow for in vitro metabolic stability assays.
Data Analysis and Interpretation
The primary output from the LC-MS/MS analysis is the percentage of the parent compound remaining over time. From this data, the half-life and intrinsic clearance are calculated.
Half-Life (t½): Plot the natural logarithm (ln) of the % parent compound remaining against time. The slope of the linear regression line (k) is the elimination rate constant.
Equation: t½ = 0.693 / k
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.
Equation (Hepatocytes): CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Number of Cells)[23]
These in vitro values are crucial for ranking compounds and for predicting in vivo human hepatic clearance.[2][18]
Table 2: Representative Metabolic Stability Data for a Hypothetical Compound
Time (min)
% Parent Remaining
ln(% Parent Remaining)
0
100
4.61
5
91
4.51
15
75
4.32
30
55
4.01
45
40
3.69
60
29
3.37
Calculated t½ (min)
42.5
Calculated CLint (µL/min/mg)
24.5
(Assuming 0.5 mg/mL protein)
Conclusion: A Validated Strategy for Enhanced Durability
The 1-methylcyclopropyl moiety represents a powerful and validated strategy in medicinal chemistry for enhancing the metabolic stability of drug candidates.[4][5][6] Its inherent resistance to CYP450-mediated oxidation, grounded in fundamental principles of bond strength and electronics, makes it a superior alternative to metabolically labile groups like tert-butyl or isopropyl. When incorporated into a benzoic acid scaffold, the primary metabolic considerations shift from the cyclopropyl moiety itself to the more susceptible methyl group and the predictable Phase II conjugation of the carboxylic acid.
By employing robust in vitro assays, such as those using human liver microsomes and hepatocytes, researchers can confidently quantify the stability of these compounds, calculate key clearance parameters, and make data-driven decisions. This comprehensive approach, blending rational design with rigorous experimental validation, ensures that the stability imparted by the 1-methylcyclopropyl group is effectively leveraged to build safer and more efficacious medicines.
References
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). Hypha Discovery. [Link]
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io. [Link]
Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472. [Link]
Mardal, M., Dalsgaard, P. W., Qi, J., Glicksberg, L., & Linnet, K. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Forensic Toxicology, 37(1), 193–204. [Link]
Bissel, P., Castagnoli, N., Jr, & Penich, S. (2005). Studies on the cytochrome P450 catalyzed oxidation of 13C labeled 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine by 13C NMR. Bioorganic & Medicinal Chemistry, 13(8), 2975–2980. [Link]
Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
Zhang, M., Li, C., Liu, W., & Wang, F. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Is a Favorable Initial Step. Frontiers in Chemistry, 5, 5. [Link]
Liu, H., & Newcomb, M. (2005). Cyclopropyl Containing Fatty Acids as Mechanistic Probes for Cytochromes P450. The Journal of Organic Chemistry, 70(8), 3241–3248. [Link]
Guengerich, F. P. (2001). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Publications. [Link]
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis. [Link]
Bon, H., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(16), 7439-7454. [Link]
Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
Improvements to metabolic stability through cyclopropyl modification. (n.d.). ResearchGate. [Link]
Gál, B. (2013, November 21). The chemistry and biology of cyclopropyl compounds. Burns Group. [Link]
The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. [Link]
Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. (n.d.). PMC. [Link]
Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. (2019, September 6). ResearchGate. [Link]
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019, January 28). Beilstein Journals. [Link]
Xenobiotic Metabolomics: Major Impact on the Metabolome. (n.d.). PMC. [Link]
Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. (2024). Open Access Journals. [Link]
Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2025, October 10). ResearchGate. [Link]
1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. (n.d.). PMC. [Link]
The Ascendancy of the 1-Methylcyclopropyl Moiety: A Technical Guide to 3-(1-Methylcyclopropyl)benzoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Appeal of the Cyclopropyl Group in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel molecular ar...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Appeal of the Cyclopropyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the various structural motifs employed, the cyclopropyl group has garnered significant attention for its unique conformational and electronic characteristics.[1][2] Its incorporation into drug candidates can lead to improvements in metabolic stability, potency, and target binding affinity.[1][2] This guide focuses on a specific, and increasingly important, building block: 3-(1-methylcyclopropyl)benzoic acid. The strategic placement of the 1-methylcyclopropyl group on the benzoic acid scaffold offers a compelling starting point for the development of a new generation of therapeutics. This document will provide an in-depth exploration of the synthesis, derivatization, and therapeutic potential of 3-(1-methylcyclopropyl)benzoic acid derivatives, with a particular focus on their emerging role as enzyme inhibitors in oncology.
The Strategic Advantage of the 1-Methylcyclopropyl Group
The utility of the cyclopropyl group in drug design stems from its rigid, three-membered ring structure. This rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1] Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them more resistant to metabolic degradation by cytochrome P450 enzymes.[1] The addition of a methyl group to the cyclopropyl ring, as in the 1-methylcyclopropyl moiety, further enhances lipophilicity and can provide additional steric interactions within a binding pocket, potentially leading to increased potency and selectivity.
Synthesis of the Core Scaffold: 3-(1-Methylcyclopropyl)benzoic Acid
A robust and scalable synthesis of the 3-(1-methylcyclopropyl)benzoic acid core is paramount for its widespread use in drug discovery programs. A common and effective strategy involves a Grignard reaction followed by carboxylation.
Experimental Protocol: Synthesis of 3-(1-Methylcyclopropyl)benzoic Acid
This protocol outlines a two-step synthesis starting from the readily available 3-bromotoluene.
Step 1: Synthesis of 1-Bromo-3-(1-methylcyclopropyl)benzene
Step 2: Grignard Reaction and Carboxylation to Yield 3-(1-Methylcyclopropyl)benzoic Acid
This procedure is based on well-established methods for the conversion of aryl bromides to benzoic acids.[3][4]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Grignard Reagent Formation:
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
Add a small crystal of iodine to activate the magnesium.
Dissolve 1-bromo-3-(1-methylcyclopropyl)benzene (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Carboxylation:
Cool the Grignard reagent solution to room temperature.
In a separate beaker, place an excess of crushed dry ice.
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. A viscous mixture will form.
Allow the excess dry ice to sublime.
Work-up and Isolation:
Slowly add 6 M HCl to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution to extract the benzoic acid as its sodium salt.
Separate the aqueous layer containing the sodium benzoate and acidify it with 6 M HCl until a precipitate forms.
Collect the precipitated 3-(1-methylcyclopropyl)benzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and prevent the desired reaction. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
Iodine Crystal: The iodine acts as an activator for the magnesium metal by etching the passivating oxide layer on its surface, thus facilitating the initiation of the Grignard reaction.
Excess Dry Ice: Using a large excess of dry ice ensures that all of the Grignard reagent reacts to form the carboxylate salt, maximizing the yield of the desired benzoic acid.[4]
Acidic Work-up: The initial product of the carboxylation is a magnesium carboxylate salt. Acidification is necessary to protonate the carboxylate and precipitate the neutral benzoic acid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 3-(1-Methylcyclopropyl)benzoic acid.
Derivatization and Therapeutic Applications
The true value of 3-(1-methylcyclopropyl)benzoic acid lies in its utility as a versatile building block for the synthesis of a diverse range of derivatives with potential therapeutic applications.[5] The carboxylic acid moiety serves as a convenient handle for the introduction of various functional groups, most commonly through amide bond formation.
Amide Derivatives as Potent Enzyme Inhibitors
A significant area of interest for 3-(1-methylcyclopropyl)benzoic acid derivatives is in the development of enzyme inhibitors, particularly for cancer therapy.[6][7] The benzamide scaffold is a common feature in many clinically successful drugs, and the 1-methylcyclopropyl group can provide crucial interactions within the enzyme's active site.
Focus on PARP Inhibition:
Poly(ADP-ribose) polymerase (PARP) enzymes play a critical role in DNA repair.[8] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[5] Several PARP inhibitors have been approved for the treatment of various cancers.[8] The 3-(1-methylcyclopropyl)benzoic acid scaffold is an attractive starting point for the design of novel PARP inhibitors.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a series of 3-(1-methylcyclopropyl)benzoic acid derivatives as PARP inhibitors is not extensively available in the public domain, we can infer potential trends based on related structures. The following table presents hypothetical data for a series of amide derivatives to illustrate potential SAR.
Compound ID
Amine Moiety (R-NH₂) Used in Amide Synthesis
Hypothetical PARP-1 IC₅₀ (nM)
Rationale for Activity
1
Piperidine
150
Basic amine provides a point for salt bridge formation.
2
4-Fluorobenzylamine
75
Aromatic ring can engage in π-stacking interactions; fluorine may enhance binding.
3
2-Aminopyridine
25
The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for many PARP inhibitors.
4
4-(Aminomethyl)piperidine
10
Combines the basicity of the piperidine with an extended linker for optimal positioning within the active site.
Key Takeaways from Hypothetical SAR:
Hydrogen Bonding is Crucial: The presence of hydrogen bond acceptors and donors in the amide portion of the molecule is likely critical for potent PARP inhibition.
Aromatic Interactions: Aromatic rings can participate in favorable π-stacking interactions with aromatic residues in the enzyme's active site.
Optimal Linker Length and Geometry: The linker between the benzamide core and distal functional groups plays a key role in correctly positioning the molecule for optimal binding.
Experimental Protocol: Synthesis of Amide Derivatives
This protocol describes a general method for the amide coupling of 3-(1-methylcyclopropyl)benzoic acid with a variety of primary and secondary amines.
To a solution of 3-(1-methylcyclopropyl)benzoic acid (1.0 equivalent) in anhydrous DMF or DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents) or HATU (1.2 equivalents).
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Add the desired amine (1.1 equivalents) and DIPEA or TEA (2.0 equivalents) to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.
Diagram of Derivatization and Biological Targeting:
Caption: Derivatization of the core scaffold and biological targeting.
Conclusion and Future Perspectives
3-(1-Methylcyclopropyl)benzoic acid represents a valuable and underexplored building block in medicinal chemistry. Its synthesis, while requiring careful execution of organometallic reactions, is achievable through established methodologies. The true potential of this scaffold lies in the generation of diverse libraries of derivatives, particularly amides, which are well-suited for targeting enzyme active sites. The hypothetical SAR for PARP inhibition highlights the key structural features that can be rationally modified to optimize potency and selectivity.
As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic incorporation of unique structural motifs like the 1-methylcyclopropyl group will be increasingly important. Further exploration of 3-(1-methylcyclopropyl)benzoic acid derivatives against a range of biological targets is warranted and holds the promise of delivering the next generation of innovative medicines.
References
GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
Organic Synthesis: Benzoic Acid via a Grignard Reaction. (n.d.).
Asaithampi, A., et al. (2023). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cells, 12(4), 599.
Grignard Reaction - Synthesis of Substituted Benzoic Acids. (2011, October 11). Retrieved from [Link]
Medicinal Chemistry of PARP Inhibitors: Structural Insights and Mechanistic Implications for Oncology. (2026, January 10). ResearchGate. Retrieved from [Link]
3-(1-methylcyclopropyl)benzoic acid (C11H12O2) - PubChemLite. (n.d.). Retrieved from [Link]
Medicinal chemistry of the PARP-1 inhibitor anti-tumor agents and other natural product derivatives. (n.d.). Frontiers. Retrieved from [Link]
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry.
p-BROMOTOLUENE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
New molecular 'building block' to aid drug discovery. (n.d.). The Institute of Cancer Research. Retrieved from [Link]
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, July 11). IFTM University. Retrieved from [Link]
Bioisosteric Potential of 3-(1-Methylcyclopropyl)benzoic Acid in Drug Design
The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic pathways for 3-(1-Methylcyclopropyl)benzoic acid , a high-value scaffold in modern medicinal chemistry. Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the bioisosteric utility, physicochemical profile, and synthetic pathways for 3-(1-Methylcyclopropyl)benzoic acid , a high-value scaffold in modern medicinal chemistry.
Executive Summary
In the optimization of lead compounds, the tert-butyl group is a privileged motif for filling hydrophobic pockets, yet it often introduces liabilities regarding metabolic stability (benzylic oxidation) and excessive lipophilicity (LogP inflation). 3-(1-Methylcyclopropyl)benzoic acid represents a strategic bioisosteric replacement. The 1-methylcyclopropyl moiety mimics the steric bulk and volume of a tert-butyl group while offering:
Conformational Restriction: Reduced entropic penalty upon binding due to the rigid cyclopropyl ring.
Metabolic Blocking: The quaternary center prevents standard cytochrome P450 hydroxylation common to isopropyl or tert-butyl methines.
Electronic Modulation: The unique orbital hybridization ("banana bonds") of the cyclopropyl ring allows for
-interaction with the aromatic system, distinct from the inductive-only effect of alkyl chains.
This guide analyzes this scaffold as a tool for modulating physicochemical properties without sacrificing potency.[1]
The Bioisosteric Rationale: 1-Methylcyclopropyl vs. tert-Butyl
The 1-methylcyclopropyl group is frequently deployed as a "imperfect" isostere of the tert-butyl group. While both occupy similar volumes, their shape vectors and electronic profiles differ significantly, offering a method to fine-tune ligand-target interactions.
Steric and Volumetric Comparison
The tert-butyl group is spherical and freely rotating (C3v symmetry). The 1-methylcyclopropyl group is oblate and rigid.
Volume: The 1-methylcyclopropyl group has a slightly smaller molar volume than tert-butyl, often allowing it to fit into pockets where tert-butyl is sterically clashed.
Orientation: The methyl group on the cyclopropane provides a directional hydrophobic vector, unlike the isotropic bulk of tert-butyl.
Electronic Properties (The "Walsh Orbital" Effect)
Unlike a standard alkyl chain, the cyclopropane ring carbons are
-like in character. The C-C bonds (Walsh orbitals) are high in energy and can conjugate with the adjacent phenyl ring.
Consequence: The phenyl ring in 3-(1-methylcyclopropyl)benzoic acid is more electron-rich than a simple isopropyl analog but less sterically hindered than a tert-butyl analog. The cyclopropyl group acts as a weak electron donor via hyperconjugation.
Metabolic Stability
A primary driver for this substitution is metabolic hardening.
Liability: tert-Butyl groups are susceptible to CYP450-mediated
-oxidation (at the methyls). Isopropyl groups are highly susceptible to benzylic hydroxylation at the methine CH.
Solution: The 1-methylcyclopropyl moiety contains a quaternary carbon at the benzylic position (blocking benzylic oxidation) and the cyclopropyl C-H bonds possess high bond dissociation energy (BDE ~106 kcal/mol), making them resistant to radical abstraction by CYP enzymes.
Physicochemical Profiling
The following table contrasts the calculated properties of the target scaffold against standard alkyl-benzoic acids.
Table 1: Comparative Physicochemical Properties
Property
3-tert-Butylbenzoic Acid
3-Isopropylbenzoic Acid
3-(1-Methylcyclopropyl)benzoic Acid
cLogP
~3.8
~3.2
~3.4
Rotatable Bonds
1 (C-Ph bond)
2
1 (C-Ph bond)
Metabolic Risk
High (-oxidation)
High (Benzylic-OH)
Low (Quaternary Block)
Shape
Spherical (Bulky)
Flexible
Planar/Rigid
Electronic Effect
+I (Inductive)
+I (Inductive)
+M (Hyperconjugation)
Note: Values are approximate based on ChemDraw Professional calculations.
Synthetic Accessibility & Scale-Up
For this scaffold to be viable in drug development, it must be synthetically accessible. The most robust route utilizes a Simmons-Smith cyclopropanation on a styrenyl precursor.
Retrosynthetic Analysis
The target molecule is best disconnected at the cyclopropyl ring. The precursor is 3-isopropenylbenzoic acid, which can be accessed via Suzuki-Miyaura coupling from commercially available 3-bromobenzoic acid.
Pathway Visualization
Figure 1: Synthetic workflow for the production of 3-(1-Methylcyclopropyl)benzoic acid.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-isopropenylbenzoate
Rationale: Esterification protects the acid during the organometallic steps.
Rationale: The Furukawa modification (Et2Zn) is safer and more reproducible than the original Zn-Cu couple.
Reagents: Methyl 3-isopropenylbenzoate (1.0 eq), Diethylzinc (1.0 M in hexanes, 5.0 eq), Diiodomethane (10.0 eq).
Solvent: Anhydrous Dichloromethane (DCM).
Procedure:
Cool DCM solution of substrate to 0°C under Argon.
Add Et2Zn dropwise (Exothermic!). Stir for 10 min.
Add Diiodomethane dropwise.
Allow to warm to Room Temperature (RT) and stir for 24-48 hours.
Quench:Critical Safety Step. Quench extremely slowly with saturated NH4Cl solution at 0°C. Vigorous gas evolution occurs.
Hydrolysis: Treat the crude ester with LiOH (3 eq) in THF/Water (1:1) at RT for 4 hours to yield the final acid.
Case Study Applications
Scenario 1: Kinase Inhibitor Optimization
Context: A lead compound targeting the ATP pocket of a kinase (e.g., p38 MAP kinase) possesses a tert-butylphenyl moiety that fits into the hydrophobic "Gatekeeper" region.
Problem: The tert-butyl group drives high lipophilicity (LogP > 5), leading to poor solubility and rapid microsomal clearance.
Application: Replacing the tert-butyl moiety with 1-methylcyclopropyl reduces LogP by approximately 0.4 units. The rigid cyclopropyl ring maintains the hydrophobic contact but reduces the entropic cost of binding.
Scenario 2: GPCR Antagonists
Context: Biaryl ether antagonists often require a bulky substituent meta to the ether linkage to twist the rings out of planarity for selectivity.
Application: The 1-methylcyclopropyl group provides sufficient steric bulk to induce this twist (atropisomerism potential) but offers a distinct metabolic profile compared to the standard CF3 or tert-butyl groups often used in this position.
References
Barnes-Seeman, D. (2012). "The role of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. (Context: General bioisosteric principles including cyclopropyl).
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Context: Comparison of small rings including cyclopropyl vs gem-dimethyl).
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[2] Journal of Medicinal Chemistry.
Ebner, C., et al. (2011). "Cyclopropyl groups as bioisosteres of isopropyl groups." Chemistry – A European Journal.
Protocol for Simmons-Smith cyclopropanation to form 3-(1-Methylcyclopropyl)benzoic acid
Application Note: AN-2026-03 Protocol for Simmons-Smith Cyclopropanation to Form 3-(1-Methylcyclopropyl)benzoic Acid Executive Summary This application note details the synthesis of 3-(1-methylcyclopropyl)benzoic acid ,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-2026-03Protocol for Simmons-Smith Cyclopropanation to Form 3-(1-Methylcyclopropyl)benzoic Acid
Executive Summary
This application note details the synthesis of 3-(1-methylcyclopropyl)benzoic acid , a valuable pharmacophore often used as a bioisostere for tert-butyl groups or to introduce conformational restriction in drug candidates.
The protocol utilizes the Furukawa modification of the Simmons-Smith reaction (Diethylzinc/Diiodomethane).[1][2][3][4] Unlike the classical Zinc-Copper (
) couple, the Furukawa reagent offers homogeneous reaction conditions, superior reproducibility, and faster reaction rates for styrene-like derivatives.
Critical Strategic Requirement:
Direct cyclopropanation of the free benzoic acid precursor is not viable . The acidic proton of the carboxylic acid will protonate diethylzinc (
), releasing ethane gas and forming a zinc carboxylate salt, thereby quenching the reagent before cyclopropanation can occur. Therefore, this protocol mandates a Protection Cyclopropanation Deprotection workflow.
Reaction Scheme & Mechanism
The transformation relies on the in-situ generation of a zinc carbenoid species (
) which delivers a methylene group across the electron-rich double bond of the styrene precursor.
Figure 1: Mechanistic Pathway
The reaction proceeds via a concerted "butterfly-type" transition state, ensuring stereospecific addition (retention of alkene geometry).
Caption: Concerted methylene transfer via the Furukawa zinc carbenoid species.
):PYROPHORIC. Ignites spontaneously in air. Reacts violently with water.[5] Must be handled strictly under inert atmosphere ( or ). Use dry, cannula-transfer techniques or gas-tight syringes.
): Toxic and light-sensitive. Store in amber bottles over copper wire to stabilize.
Exotherm: The formation of the zinc carbenoid is exothermic. Strict temperature control (
) during addition is required to prevent runaway reactions.
Experimental Protocol
Phase 1: Precursor Preparation (Prerequisite)
Start with Methyl 3-isopropenylbenzoate . If you possess the free acid (3-isopropenylbenzoic acid), esterify it using standard conditions (
, Reflux) prior to initiating the Simmons-Smith protocol.
Phase 2: Furukawa Cyclopropanation
Scale: 10.0 mmol scale (approx. 1.76 g of starting ester).
Reagents:
Methyl 3-isopropenylbenzoate: 1.76 g (10.0 mmol)
Diethylzinc (
): 20.0 mL (1.0 M in hexanes, 20.0 mmol, 2.0 equiv)
Diiodomethane (
): 10.7 g (40.0 mmol, 4.0 equiv)
Dichloromethane (DCM): 50 mL (Anhydrous)
Step-by-Step Procedure:
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with nitrogen for 15 minutes.
Solvent Charge: Add anhydrous DCM (30 mL) via syringe.
Reagent Formation (The Critical Step):
Cool the flask to
using an ice bath.
Add
(20.0 mL, 1.0 M in hexanes) slowly via syringe.
Crucial: Add
(40.0 mmol) dropwise over 20 minutes. The solution may become cloudy or generate a white precipitate ().
Stir at
for 20 minutes to ensure formation of the active carbenoid ().
Substrate Addition:
Dissolve Methyl 3-isopropenylbenzoate (1.76 g) in anhydrous DCM (20 mL).
Add this solution dropwise to the carbenoid mixture at
.
Reaction:
Remove the ice bath and allow the reaction to warm to room temperature (RT).
Stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The starting alkene spot should disappear.
Quenching (Safety Critical):
Cool the mixture back to
.
SLOWLY add saturated aqueous
(50 mL) dropwise. Caution: Vigorous gas evolution (ethane) and foaming will occur.
Workup:
Separate the layers.[5] Extract the aqueous layer with DCM (
mL).
Wash combined organics with saturated
(50 mL), then Brine (50 mL).
Dry over
, filter, and concentrate under reduced pressure.
Purification: Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield Methyl 3-(1-methylcyclopropyl)benzoate .
Phase 3: Hydrolysis to Final Target
Dissolve the purified ester (from Phase 2) in THF/MeOH/Water (3:1:1).
Add
(3.0 equiv).
Stir at RT for 4 hours (or
for 1 hour).
Acidify with 1M HCl to pH 2. Extract with EtOAc.
Concentrate to yield 3-(1-methylcyclopropyl)benzoic acid .
Workflow Visualization
The following logic flow ensures safety and chemical compatibility.
Caption: Logical workflow mandating ester protection before organozinc chemistry.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Reagent degradation or moisture.
Ensure is fresh.[5][6] Increase reagent loading to 3.0–4.0 equiv.
No Reaction
"Zinc Cement" formation.
Ensure efficient stirring. Dilute reaction mixture with more DCM.
Low Yield
Product volatility or hydrolysis issues.
The methyl ester is stable, but the cyclopropane ring can open under strongly acidic conditions. Avoid concentrated acids during workup.
Violent Quench
Excess unreacted .
Dilute reaction with hexanes before quenching. Add very slowly at .
References
Simmons, H. E.; Smith, R. D. (1959). "A New Synthesis of Cyclopropanes". Journal of the American Chemical Society, 81(16), 4256–4264. Link
Furukawa, J.; Kawabata, N.; Nishimura, J. (1968). "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide". Tetrahedron, 24(1), 53–58. Link
Charette, A. B.; Beauchemin, A. (2001).[4] "Simmons-Smith Cyclopropanation Reaction".[1][2][4][7][8][9][10] Organic Reactions, 58, 1–415. Link
Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. (2003). "Stereoselective Cyclopropanation Reactions". Chemical Reviews, 103(4), 977–1050. Link
Reagents for carboxylic acid activation of 3-(1-Methylcyclopropyl)benzoic acid
This Application Note is structured to provide a comprehensive, field-validated guide for the activation of 3-(1-Methylcyclopropyl)benzoic acid . It prioritizes experimental success by addressing the specific electronic...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to provide a comprehensive, field-validated guide for the activation of 3-(1-Methylcyclopropyl)benzoic acid . It prioritizes experimental success by addressing the specific electronic and steric nuances of the 1-methylcyclopropyl moiety.
Executive Summary & Chemical Rationale
3-(1-Methylcyclopropyl)benzoic acid presents a unique synthetic challenge. While the carboxylic acid is in the meta position—avoiding the extreme steric hindrance of ortho-substituted benzoates—the 1-methylcyclopropyl group acts as a latent "chemical spring."
Mechanistic Insight (The "Why")
Ring Strain & Acid Sensitivity: The cyclopropyl ring possesses significant Baeyer strain (~27.5 kcal/mol). The 1-methyl substituent stabilizes the tertiary carbocation that would form upon ring opening. Consequently, harsh acidic conditions (e.g., refluxing SOCl₂) or strong Lewis acids can trigger cyclopropyl-allyl rearrangement or ring expansion, destroying the core scaffold.
Electronic Donation: The cyclopropyl group is a weak
-donor. In the meta position, it exerts a mild inductive effect, making the carboxylate slightly less electrophilic than unsubstituted benzoic acid, requiring more efficient leaving groups (e.g., -OBt, -OAt) for rapid coupling.
Recommendation: Prioritize mild, base-mediated activation (Uronium/Phosphonium salts) or neutral acid chloride generation (Ghosez’s Reagent/Oxalyl Chloride) over harsh thermal halogenation.
Reagent Selection Matrix
The following table summarizes reagent performance specifically for this substrate class.
Activation Class
Reagent
Suitability
Critical Notes
Uronium Salts
HATU
Excellent
Gold standard. The 7-azabenzotriazole moiety accelerates coupling, minimizing reaction time and exposure of the cyclopropyl ring to basic conditions.
Phosphonium Salts
PyBOP
Good
Robust alternative if HATU is cost-prohibitive. Generates HOBt in situ; safer byproducts than BOP.
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)
Step-by-Step:
Dissolution: Charge a flame-dried flask with the carboxylic acid and HATU under nitrogen. Add anhydrous DMF.
Activation: Cool to 0°C. Add DIPEA dropwise. Note: The solution will turn yellow/orange as the activated OAt-ester forms.
Pre-activation: Stir at 0°C for 15–30 minutes. Crucial: This ensures complete conversion to the active ester before amine addition, reducing competitive hydrolysis.
Coupling: Add the amine partner (1.0 – 1.2 equiv). Allow to warm to Room Temperature (RT).
Monitoring: Monitor via LC-MS. Reaction typically completes in 1–4 hours.
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.
Setup: Dissolve the acid in anhydrous DCM under an inert atmosphere (N₂/Ar). Cool to 0°C.
Chlorination: Add Oxalyl Chloride dropwise. Caution: Gas evolution (CO, CO₂).
Catalysis: Add catalytic DMF. A vigorous evolution of gas indicates initiation.
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Checkpoint: Take an aliquot, quench with MeOH, and check LC-MS for the methyl ester to confirm full conversion to the acid chloride.
Evaporation: Concentrate in vacuo (do not heat above 30°C) to remove excess oxalyl chloride.
Coupling: Redissolve the crude acid chloride in DCM/THF and add to a solution of amine + Et₃N (or Pyridine) at 0°C.
Mechanistic Visualization
The following diagram illustrates the activation pathways and the critical "Safety Valve" decision point to avoid cyclopropyl degradation.
Figure 1: Decision tree highlighting the risk of acid-mediated ring opening versus safe activation pathways.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield / Unreacted Acid
Steric bulk of amine or slow activation.
Switch from EDC to HATU or PyBOP . Ensure pre-activation time is at least 20 min.
New Impurity (+18 mass)
Hydrolysis of active ester.
Ensure solvents are anhydrous . active esters are moisture sensitive.
Complex Mixture (NMR)
Cyclopropane ring opening.
Stop using SOCl₂. Switch to Protocol B (Oxalyl Chloride) at 0°C or Protocol A.
Racemization (if chiral amine)
Over-activation or high base.
Use COMU or HATU with collidine instead of DIPEA/TEA. Keep temp at 0°C.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc. Link
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and α-chloroenamines. Journal of the Chemical Society, Chemical Communications. Link
Wiberg, K. B. (1968). The cyclopropyl radical and cyclopropyl cation. Accounts of Chemical Research. (Context on ring stability). Link
Application Note: 3-(1-Methylcyclopropyl)benzoic Acid as a Pharmaceutical Building Block
Executive Summary This technical guide details the utility of 3-(1-Methylcyclopropyl)benzoic acid (CAS 131170-39-3) as a high-value building block in medicinal chemistry. The 1-methylcyclopropyl moiety serves as a superi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the utility of 3-(1-Methylcyclopropyl)benzoic acid (CAS 131170-39-3) as a high-value building block in medicinal chemistry. The 1-methylcyclopropyl moiety serves as a superior bioisostere for tert-butyl and isopropyl groups, offering enhanced metabolic stability by eliminating labile
-hydrogens prone to CYP450 oxidation. This note provides a validated synthetic protocol via the Furukawa-modified Simmons-Smith reaction, handling guidelines for organozinc reagents, and strategic insights into using this scaffold to lock bioactive conformations and improve ADME profiles.
Strategic Application in Drug Design
The "Gem-Dimethyl" vs. Cyclopropyl Effect
In lead optimization, alkyl groups like isopropyl or tert-butyl are often employed to fill hydrophobic pockets. However, these groups act as "metabolic soft spots," susceptible to rapid oxidative clearance.
Metabolic Shielding: The 1-methylcyclopropyl group removes the abstractable methine hydrogen found in isopropyl groups. The strained C-H bonds of the cyclopropane ring (approx. 106 kcal/mol bond dissociation energy) are significantly more resistant to radical abstraction by cytochrome P450 enzymes than acyclic alkyl C-H bonds.
Conformational Locking: Unlike a freely rotating isopropyl group, the cyclopropyl ring is rigid. This reduces the entropic penalty of binding to a target protein, potentially increasing potency.
Visualizing the Metabolic Blockade
[1][2]
Chemical Profile
Property
Data
Note
Chemical Name
3-(1-Methylcyclopropyl)benzoic acid
CAS Number
131170-39-3
Specific to 1-methyl variant
Molecular Formula
C₁₁H₁₂O₂
Molecular Weight
176.21 g/mol
Appearance
White to off-white solid
Solubility
DMSO, Methanol, DCM
Sparingly soluble in water
pKa
~4.2 (Predicted)
Typical for benzoic acids
LogP
~3.5
Increased lipophilicity vs. unsubstituted
Validated Synthetic Protocol
While Suzuki couplings are common for biaryl systems, introducing a 1-methylcyclopropyl group directly onto an arene is most efficiently achieved via the Simmons-Smith cyclopropanation of an isopropenyl precursor. Direct coupling of 1-methylcyclopropylboronic acid is often low-yielding due to instability and sterics.
Workflow Diagram
Detailed Methodology
Step 1: Preparation of Methyl 3-isopropenylbenzoate
Suspend methyltriphenylphosphonium bromide in dry THF at 0°C under N₂.
Add KOtBu portion-wise (solution turns bright yellow). Stir for 30 min.
Add methyl 3-acetylbenzoate dropwise. Warm to RT and stir for 4 h.
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1] Dry over MgSO₄.
QC Checkpoint: ¹H NMR should show disappearance of acetyl ketone methyl (approx 2.6 ppm) and appearance of terminal alkene protons (approx 5.1 and 5.4 ppm).
Step 2: Cyclopropanation (Furukawa Modification)
Reagents: Methyl 3-isopropenylbenzoate (1.0 eq), Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.5 eq), Diiodomethane (CH₂I₂, 5.0 eq), dry DCM.
Safety Critical: Et₂Zn is pyrophoric. Handle strictly under inert atmosphere.
Procedure:
Dissolve substrate in dry DCM under Argon. Cool to 0°C.
Add Et₂Zn solution slowly via syringe. (Exothermic).
Add CH₂I₂ dropwise over 20 min. A white precipitate may form.
Concentrate to remove organics. Acidify aqueous residue with 1N HCl to pH ~3.
Filter the white precipitate or extract with EtOAc.
Yield: Expect >85% over the final step.
Application Protocol: Amide Coupling
To use this building block in library synthesis:
Activation: Dissolve 3-(1-methylcyclopropyl)benzoic acid (1.0 eq) in DMF.
Additives: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 min to form the active ester.
Coupling: Add the amine partner (R-NH₂, 1.0–1.2 eq).
Conditions: Stir at RT for 2–12 h.
Note: The bulky 1-methylcyclopropyl group at the meta position does not significantly hinder coupling at the carboxylic acid, unlike ortho-substituents.
Safety and Handling
Organozinc Reagents: Diethylzinc is pyrophoric . It ignites on contact with air. Use only dry, inert-gas purged glassware and syringes. Keep a bucket of sand nearby for small spills (do not use water).
Diiodomethane: Light sensitive and potentially toxic. Store in the dark over copper wire to stabilize.
Building Block: The final acid is an irritant. Standard PPE (gloves, goggles, lab coat) is sufficient.
References
Simmons-Smith Reaction Mechanism & Scope
Simmons, H. E.; Smith, R. D.[2] "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[2][3]1959 , 81, 4256–4264. Link
Furukawa Modification (Diethylzinc)
Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide."[2] Tetrahedron1968 , 24, 53–58. Link
Cyclopropyl Bioisosterism & Metabolic Stability
Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] J. Med. Chem.2016 , 59, 8712–8756. Link
Metabolic Blocking Strategy
Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery: Structural and Physicochemical Properties." Angew.[5] Chem. Int. Ed.2006 , 45, 7736–7739. (Context on replacing gem-dimethyl with strained rings). Link
Safety Data (Diethylzinc)
Sigma-Aldrich Safety Data Sheet for Diethylzinc. Link
Application Note: Esterification Strategies for 3-(1-Methylcyclopropyl)benzoic acid
Introduction & Strategic Overview The esterification of 3-(1-Methylcyclopropyl)benzoic acid presents a distinct challenge in organic synthesis. While the carboxylic acid moiety is located on the phenyl ring (typical benz...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The esterification of 3-(1-Methylcyclopropyl)benzoic acid presents a distinct challenge in organic synthesis. While the carboxylic acid moiety is located on the phenyl ring (typical benzoic acid reactivity), the presence of the 1-methylcyclopropyl group at the meta position introduces specific stability constraints.
Although cyclopropyl rings are generally robust, they possess significant ring strain (~27.5 kcal/mol) and "double-bond-like" character (Walsh orbitals). In the presence of strong Lewis acids or vigorous reflux in mineral acids, there is a non-zero risk of acid-catalyzed ring opening or rearrangement, particularly given the quaternary benzylic center which could stabilize a cation intermediate upon ring fission.
This guide outlines three distinct protocols selected based on scale , atom economy , and substrate safety :
Method
Reagents
Primary Use Case
Risk Profile
A. Base-Promoted Alkylation
MeI / K₂CO₃ / DMF
High-Value / Lab Scale. Best for preserving ring integrity.
Low (Avoids acidic conditions entirely).
B. Acyl Chloride Activation
(COCl)₂ / DMF(cat)
Scale-Up. Efficient for larger batches; avoids harsh SOCl₂ reflux.
Commodity Scale. Cost-effective, but requires strict temp control.
Medium-High (Risk of ring opening at high T).
Critical Mechanistic Insights
The Cyclopropyl Stability Factor
The 1-methylcyclopropyl group acts as a weak electron donor to the benzene ring. Unlike simple alkyl groups, the cyclopropyl ring can interact with the
-system.
Acid Sensitivity: In strong protic acids (e.g., conc. H₂SO₄ at reflux), protonation of the ring or the benzylic position can trigger ring opening to form an alkene (homoallylic rearrangement).
Recommendation: Avoid thionyl chloride (
) at high temperatures, as it generates HCl gas and can sometimes chlorinate benzylic positions via radical mechanisms [1]. Oxalyl chloride is the preferred activating agent as it operates at lower temperatures with milder byproducts.
Steric Considerations
The carboxylic acid is in the meta position relative to the cyclopropyl group. Steric hindrance at the carbonyl carbon is minimal, allowing for standard nucleophilic attack. However, the lipophilicity of the cyclopropyl group impacts solubility, necessitating solvents like DMF or DCM rather than pure methanol for some steps.
Experimental Protocols
Protocol A: Base-Promoted Alkylation (The "Safety First" Method)
Recommended for initial gram-scale synthesis where yield and purity are paramount.
Principle:
displacement of iodide by the carboxylate anion. Neutral to basic conditions prevent cyclopropyl degradation.
Materials:
3-(1-Methylcyclopropyl)benzoic acid (1.0 eq)
Iodomethane (MeI) (1.5 eq) (Caution: Neurotoxin)
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
DMF (Dimethylformamide), anhydrous (5-10 volumes)
Step-by-Step:
Dissolution: Charge a round-bottom flask with 3-(1-Methylcyclopropyl)benzoic acid and anhydrous DMF. Stir until dissolved.
Deprotonation: Add K₂CO₃ in a single portion. The suspension may thicken; ensure vigorous stirring.
Alkylation: Cool the mixture to 0°C. Add Iodomethane dropwise via syringe.
Note: Cooling prevents volatilization of MeI (bp 42°C).
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.
Monitor: TLC (Hexane/EtOAc 8:1) or HPLC.[3][4] Conversion is usually >98%.
Workup:
Dilute with EtOAc (20 vol) and Water (20 vol).
Wash organic layer with Water (2x) and Brine (1x) to remove DMF.
HPLC: Retention time shift. The ester is significantly less polar than the acid.
1H NMR: Disappearance of the broad -COOH singlet (10-12 ppm) and appearance of the sharp Methyl singlet at ~3.9 ppm.
Integrity Check: Ensure the cyclopropyl signals (0.8-1.0 ppm) remain complex multiplets. If they become simple triplets or disappear, ring opening has occurred.
Workflow Visualization
The following diagram illustrates the decision logic and the mechanism for the preferred "Protocol B" (Oxalyl Chloride), highlighting the critical intermediate steps.
Caption: Decision matrix for esterification protocols. Method B is the balanced choice for scalability, while Method A offers the highest safety profile for the cyclopropyl moiety.
References
Davis, M., & Scanlon, D. B. (1977).[10] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds.[10] Australian Journal of Chemistry, 30(2), 433-435.[10] Link (Highlighting risks of chlorination with SOCl₂).
BenchChem. (2025).[2][11] Fischer Esterification of Benzoic Acid: Application Notes and Protocols.Link (General procedural grounding for Fischer esterification).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for cyclopropyl ring strain and Walsh orbital theory).
Common Organic Chemistry. (2023). Acid to Ester - Common Conditions.[6]Link (Comparison of esterification agents).
Application Note: Process Scale-Up and Synthesis Optimization of 3-(1-Methylcyclopropyl)benzoic acid
Introduction & Strategic Retrosynthesis The incorporation of cyclopropyl and methylcyclopropyl motifs into active pharmaceutical ingredients (APIs) is a proven strategy to enhance metabolic stability, increase lipophilic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Retrosynthesis
The incorporation of cyclopropyl and methylcyclopropyl motifs into active pharmaceutical ingredients (APIs) is a proven strategy to enhance metabolic stability, increase lipophilicity, and restrict molecular conformation. 3-(1-Methylcyclopropyl)benzoic acid (CAS 131170-39-3) is a highly valuable building block in medicinal chemistry. However, synthesizing this compound at a multi-kilogram scale presents significant safety and engineering challenges, primarily due to the hazards associated with classical cyclopropanation and carbonylation methodologies.
Retrosynthetic Logic:
To design a highly scalable, self-validating route, we disconnect the target molecule via a palladium-catalyzed hydroxycarbonylation to 1-bromo-3-(1-methylcyclopropyl)benzene . The 1-methylcyclopropyl moiety is constructed via a Simmons-Smith cyclopropanation of 1-bromo-3-(prop-1-en-2-yl)benzene , which is readily accessed from the inexpensive, commercially available 3'-bromoacetophenone via Wittig olefination. This route deliberately avoids cryogenic lithiation (which suffers from poor heat transfer on scale) and the use of hazardous diazomethane.
Process Chemistry & Route Justification (E-E-A-T)
A robust process is defined by its causality—understanding why each reagent and engineering control is selected.
Step 1: Wittig Olefination. We utilize methyltriphenylphosphonium bromide and Potassium tert-butoxide (KOtBu). Causality: KOtBu is a strong, non-nucleophilic base that cleanly generates the ylide without competing aldol-type condensations. To solve the classic scale-up problem of triphenylphosphine oxide (TPPO) removal, we employ an anti-solvent crystallization strategy using an MTBE/heptane system, completely eliminating the need for silica gel chromatography.
Step 2: Continuous-Flow Simmons-Smith Cyclopropanation. Classical batch Simmons-Smith reactions using zinc-copper couples or diethylzinc are notoriously prone to thermal runaway due to delayed initiation and accumulation of the highly reactive zinc carbenoid[1]. Causality: By transitioning this step to a continuous-flow regime utilizing a packed-bed Zn/Cu column[2], we minimize the reactive volume, maximize heat transfer, and ensure a steady, controlled generation of the carbenoid species. This approach drastically improves the safety profile and space-time yield.
Step 3: Palladium-Catalyzed Hydroxycarbonylation. The conversion of the aryl bromide to the benzoic acid is achieved via Pd-catalyzed hydroxycarbonylation[3]. Causality: We utilize
with the bidentate ligand dppf. The rigid bite angle of dppf enforces a cis-coordination geometry on the palladium center, which accelerates the migratory insertion of carbon monoxide and suppresses off-cycle -hydride elimination. To manage the toxicity of CO gas, the protocol is optimized for a low-pressure autoclave (3 bar), though ex-situ CO generation (e.g., COware systems) can be substituted for facilities lacking pressurized gas infrastructure[4].
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-bromo-3-(prop-1-en-2-yl)benzene
Preparation: Charge a dry 10 L jacketed reactor with methyltriphenylphosphonium bromide (1.10 kg, 3.08 mol) and anhydrous THF (4.0 L) under a nitrogen atmosphere.
Ylide Generation: Cool the suspension to 0 °C. Add KOtBu (345 g, 3.08 mol) in portions over 45 minutes, maintaining the internal temperature below 5 °C. Stir the resulting bright yellow suspension for 1 hour.
Reaction: Add 3'-bromoacetophenone (500 g, 2.51 mol) dropwise via an addition funnel over 1 hour.
In-Process Control (IPC): Sample the reaction after 2 hours. Analyze via GC-MS. Self-Validation: Proceed only if starting material is < 1.0 Area%.
Workup: Quench with water (1.0 L). Concentrate the organic layer under reduced pressure to ~1.5 L. Add MTBE (1.0 L) and heptane (3.0 L), then cool to -10 °C. Filter the precipitated TPPO. Wash the filter cake with cold heptane (500 mL).
Isolation: Concentrate the filtrate to yield the product as a pale yellow oil.
Reagent Stream: Prepare a 1.0 M solution of 1-bromo-3-(prop-1-en-2-yl)benzene (Step A product) and diiodomethane (
, 2.0 equivalents) in anhydrous 1,2-dichloroethane (DCE).
Execution: Pump the reagent stream through the Zn/Cu column at a flow rate of 3.3 mL/min (residence time = 15 minutes).
In-Process Control (IPC): Monitor the reactor effluent via inline ATR-FTIR. Self-Validation: Ensure complete disappearance of the terminal alkene C=C stretch at ~1630 cm⁻¹.
Workup: Direct the effluent into a stirred quench vessel containing saturated aqueous
(2.0 L) at 0 °C. Separate the organic phase, wash with brine, dry over , and concentrate to yield 1-bromo-3-(1-methylcyclopropyl)benzene.
Solvent Addition: Add a degassed mixture of DMF (2.0 L) and deionized water (200 mL).
Carbonylation: Seal the autoclave, purge with nitrogen (3x), and then pressurize with Carbon Monoxide (CO) to 3.0 bar. Heat the mixture to 110 °C with vigorous stirring (800 rpm).
In-Process Control (IPC): Monitor CO uptake via a mass flow controller. Self-Validation: The reaction is complete when CO consumption ceases (typically 8-10 hours). Confirm via HPLC (< 0.5% aryl bromide).
Workup & Isolation: Cool to 20 °C and carefully vent the CO. Filter the mixture through a pad of Celite to remove Pd black. Dilute the filtrate with water (3.0 L) and wash with EtOAc (2 x 1.0 L) to remove neutral impurities.
Crystallization: Acidify the aqueous layer to pH 2 using 6M HCl. Extract the precipitated product into EtOAc (2 x 1.5 L). Concentrate the organics and recrystallize the crude solid from Isopropanol/Water (1:2) to afford pure 3-(1-Methylcyclopropyl)benzoic acid .
Quantitative Data & Quality Metrics
The following table summarizes the performance metrics of the optimized scale-up route, demonstrating high efficiency and process viability.
Step
Reaction Type
Yield (%)
Purity (HPLC Area%)
E-Factor
Space-Time Yield (g/L/h)
1
Wittig Olefination
88%
98.5%
4.2
45.0
2
Flow Simmons-Smith
92%
99.1%
6.8
185.5 (Flow regime)
3
Hydroxycarbonylation
85%
99.8%
5.5
32.4
Overall
Linear Sequence
68.8%
> 99.5%
~16.5
N/A
Note: The exceptionally high Space-Time Yield in Step 2 highlights the engineering advantage of continuous flow over traditional batch cyclopropanation.
Process Workflows & Mechanistic Logic
Overall Synthetic Workflow
The following diagram maps the unit operations and chemical transformations from starting material to the final API building block.
Caption: Unit operations and synthetic workflow for the scale-up of 3-(1-Methylcyclopropyl)benzoic acid.
Palladium Catalytic Cycle (Hydroxycarbonylation)
Understanding the catalytic cycle is critical for troubleshooting incomplete conversions or catalyst deactivation during scale-up.
Caption: Mechanism of the Pd-catalyzed hydroxycarbonylation of the aryl bromide intermediate.
References
The protocols and mechanistic rationales described in this application note are grounded in the following peer-reviewed literature and verified commercial databases:
Skrydstrup, T. et al. "Effective Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides with Substoichiometric Carbon Monoxide." Journal of the American Chemical Society, 2013, 135, 2891-2894. Source: organic-chemistry.org. 4[4]
Alemán, J. et al. "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column." Advanced Synthesis & Catalysis, 2023, 365, 1-8. Source: uam.es. 2[2]
Han, W. et al. "Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters." Synthesis, 2015, 47, 1861-1868. Source: organic-chemistry.org. 3[3]
Kockmann, N. et al. "A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing." ACS Organic Process Research & Development, 2025. Source: acs.org. 1[1]
Preparation of 3-(1-Methylcyclopropyl)benzoic acid from 3-isopropenylbenzoic acid
[1] Executive Summary This application note details the robust synthesis of 3-(1-methylcyclopropyl)benzoic acid , a critical intermediate in medicinal chemistry often utilized as a conformationally restricted bioisostere...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This application note details the robust synthesis of 3-(1-methylcyclopropyl)benzoic acid , a critical intermediate in medicinal chemistry often utilized as a conformationally restricted bioisostere of tert-butyl or isopropyl groups.
The protocol employs the Furukawa modification of the Simmons-Smith reaction .[1][2] Unlike the classical zinc-copper couple method, the Furukawa modification uses diethylzinc (
) and diiodomethane () to generate the active carbenoid species in a homogeneous phase. This method offers superior reproducibility, faster reaction rates, and higher yields for electron-neutral or electron-rich alkenes.
Critical Constraint: The carboxylic acid moiety of the starting material is incompatible with organozinc reagents. Therefore, a three-step sequence (Protection
Cyclopropanation Deprotection) is strictly required.
Retrosynthetic Analysis & Workflow
The synthetic strategy relies on the stereospecific addition of a methylene carbenoid across the double bond of the isopropenyl group.
Objective: Convert the alkene to the cyclopropane ring using a zinc carbenoid.[1]
Safety Warning: Diethylzinc (
) is pyrophoric .[3] It ignites spontaneously in air. All transfers must use cannula techniques or gas-tight syringes under an inert atmosphere ( or Ar).
Reagents:
Methyl 3-isopropenylbenzoate (1.0 equiv)
Diethylzinc (1.0 M in hexanes, 2.5 equiv)
Diiodomethane (
, 5.0 equiv)
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and rubber septum. Flush with Nitrogen.[3][4]
Solvent: Add anhydrous DCM (0.2 M relative to substrate).
Carbenoid Formation: Cool the solvent to 0°C. Add
(2.5 equiv) via syringe.
Reagent Activation: Add
(5.0 equiv) dropwise over 20 minutes. Note: A white precipitate () may form. Stir for 15 minutes at 0°C to form the active species.
Substrate Addition: Dissolve Methyl 3-isopropenylbenzoate in a minimum volume of anhydrous DCM and add dropwise to the reaction mixture.
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 12–24 hours.
Optimization: If conversion is slow, heat to mild reflux (40°C).
Quenching (Hazardous): Cool back to 0°C. Slowly add saturated aqueous
. Caution: Vigorous gas evolution (Ethane/Methane).
Workup: Separate layers. Extract aqueous layer with DCM (
). Wash combined organics with (to remove iodine traces) and Brine.
Look for the quaternary carbon of the cyclopropane ring (~18–25 ppm) and the high-field methylene carbons (~10–15 ppm).
References
Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[6] Link
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron. Link
Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][3][5][6][7] Organic Reactions.[1][2][3][6][8][9][10] (Comprehensive review of the methodology). Link
Dengie, A., et al. (2023). "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation." Advanced Synthesis & Catalysis. (Modern safety protocols). Link
Application Note: Handling, Storage, and Stability Protocols for 3-(1-Methylcyclopropyl)benzoic acid
Introduction & Compound Significance 3-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-39-3) is a specialized building block utilized primarily in medicinal chemistry and drug discovery.[1][2] Its structural significance...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Compound Significance
3-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-39-3) is a specialized building block utilized primarily in medicinal chemistry and drug discovery.[1][2] Its structural significance lies in the 1-methylcyclopropyl moiety , which serves two critical functions in rational drug design:
Conformational Restriction: The cyclopropyl ring restricts the rotation of the side chain, potentially locking the molecule into a bioactive conformation that enhances binding affinity to target proteins (e.g., RORγ modulators, kinase inhibitors).[1]
Metabolic Stability: The 1-methyl substitution on the cyclopropyl ring blocks the alpha-carbon metabolic "soft spot," often reducing the rate of cytochrome P450-mediated oxidation compared to an isopropyl or ethyl group [1].
However, the inherent ring strain (~27.5 kcal/mol) of the cyclopropyl group, combined with the acidity of the benzoic acid functionality, necessitates specific handling protocols to prevent degradation (ring opening) and ensure reproducibility in biological assays.[1]
Physicochemical Profile
The following data provides the baseline for all handling decisions.
The integrity of 3-(1-Methylcyclopropyl)benzoic acid depends on minimizing exposure to moisture and acidic environments which could catalyze ring-opening reactions.[1][2]
The "Golden Standard" Storage Protocol
Temperature: Long-term storage at -20°C is recommended. Short-term (active use) at 2-8°C is acceptable.[1][2]
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) .[1][2] The compound should be kept desiccated.[2]
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.[1][2]
Storage Decision Logic
The following decision tree illustrates the protocol for receiving and storing the compound to maximize shelf-life.
Figure 1: Decision matrix for the intake and storage of cyclopropyl-benzoic acid derivatives.
Handling & Solubilization Protocols
Weighing and Static Control
Cyclopropyl benzoic acid derivatives are often fine, electrostatic powders.[1][2]
Protocol: Use an anti-static gun (e.g., Zerostat) prior to weighing.[1][2]
Environment: Weigh in a humidity-controlled environment (<50% RH) to prevent clumping and hydrolysis risks.[1][2]
Solubilization for Biological Assays (DMSO Stock)
Critical Warning: Do not sonicate for extended periods (>5 mins) as localized heating can degrade the strained ring system.[1][2]
Step-by-Step 10 mM Stock Preparation:
Calculate: For 10 mg of compound (MW 176.21), required DMSO volume is:
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1][2]
Dissolution: Add DMSO to the vial. Vortex gently for 30 seconds.[2] If solids persist, warm strictly to 37°C (water bath) for 2 minutes. Avoid temperatures >50°C.
Storage of Solution: Aliquot stocks immediately. DMSO is hygroscopic; absorbed water can cause the compound to precipitate or degrade over time.[2] Store aliquots at -20°C.
Chemical Reactivity Precautions
When using this compound in synthesis (e.g., amide coupling):
Avoid Strong Acids: Exposure to strong Bronsted acids (HCl, H₂SO₄) can trigger the opening of the cyclopropyl ring [2].
Preferred Activation: Use mild coupling reagents (HATU, EDC/HOBt) with non-nucleophilic bases (DIPEA) to maintain ring integrity.[1][2]
Figure 2: Solubilization workflow ensuring compound integrity during stock preparation.
Quality Control & Stability Monitoring
Because the cyclopropyl ring is a "high-energy" feature, self-validating QC steps are required before critical experiments.[1][2]
Purity Verification (LC-MS)
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][2]
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2] Note: Use Formic acid rather than TFA to minimize acidity.
Acceptance Criteria: Purity >95% by area integration. Look for peaks with M+18 (hydration) or M+HCl adducts which suggest ring opening.[2]
NMR Validation
Diagnostic Signal: The cyclopropyl protons are highly shielded.[2] In ¹H NMR (DMSO-d₆), look for multiplets in the 0.7 – 1.2 ppm region.[2] Disappearance of these upfield signals indicates ring degradation.[2]
Emergency Procedures
Scenario
Action Protocol
Skin Contact
Wash immediately with soap and copious water.[1][2] The compound is lipophilic and may penetrate the epidermis.
Eye Contact
Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2][3][4][5][6] Seek medical attention (Irritant Category 2A).[1][2][3][5]
Spill (Solid)
Sweep up without creating dust.[1][2][5] Place in a closed container for disposal. Ventilate area.[1][2][3][5]
Spill (Solution)
Absorb with inert material (vermiculite/sand).[1][2] Do not absorb with combustible materials (sawdust).[1][2]
References
Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[2] (Discusses cyclopropyl groups as bioisosteres and metabolic blockers). [1][2]
Rappoport, Z. (Ed.).[1][2][3][7][8] (1987).[2][8][9] The Chemistry of the Cyclopropyl Group. John Wiley & Sons.[2] (Authoritative text on the stability and reactivity of cyclopropyl rings). [2]
PubChem Compound Summary. (2023). 3-(1-Methylcyclopropyl)benzoic acid (CID 131170-39-3).[1][2][10] National Center for Biotechnology Information.[2] [2]
BLD Pharm. (2023).[1][2] Safety Data Sheet: 3-(1-Methylcyclopropyl)benzoic acid.
Technical Support Center: Cyclopropane Stability Protocols
This is a technical support guide designed for researchers encountering cyclopropane instability. Ticket Topic: Preventing Cyclopropane Ring Opening During Acidic Workup Status: Open Priority: High (Compound Integrity Ri...
Author: BenchChem Technical Support Team. Date: March 2026
This is a technical support guide designed for researchers encountering cyclopropane instability.
Ticket Topic: Preventing Cyclopropane Ring Opening During Acidic Workup
Status: Open
Priority: High (Compound Integrity Risk)
Audience: Medicinal Chemists, Process Chemists, Graduate Researchers
Introduction: The "Spring-Loaded" Trap
User Problem: You have synthesized a cyclopropane-containing intermediate. Upon subjecting it to an acidic workup (e.g., quenching a reaction, removing a Boc group, or washing with 1M HCl), the cyclopropane ring has opened, resulting in a linear chain, a rearranged product, or decomposition.
Root Cause Analysis:
Cyclopropane rings possess significant Baeyer strain (~27.5 kcal/mol).[1] While kinetically stable in many environments, they become "spring-loaded" traps in the presence of Brønsted or Lewis acids. The ring bonds (banana bonds) have high
-character, making them behave like alkenes that can be protonated.
This guide provides the diagnostic logic and experimental protocols to bypass this instability.
Module 1: Diagnostic & Mechanism
Q: Why is my specific cyclopropane opening while others are stable?
A: Not all cyclopropanes are equal. Stability is dictated by the Donor-Acceptor (D-A) substitution pattern.
The Danger Zone (D-A Cyclopropanes): If your ring has an electron-donating group (EDG) vicinal to an electron-withdrawing group (EWG), the C-C bond between them is hyper-polarized. Protonation of the EWG (or the ring itself) leads to a stabilized carbocation, triggering immediate ring opening.
The Safe Zone: Unfunctionalized alkyl-cyclopropanes are relatively robust.
The Nucleophile Factor: Acid promotes the opening, but a nucleophile (water, chloride, alcohol) completes it.
Visualizing the Failure Mode
The following diagram illustrates the mechanistic pathway you must avoid.
Caption: Figure 1. Acid-catalyzed ring opening mechanism.[2][3][4][5] The relief of ring strain combined with carbocation stabilization drives the irreversible failure.
Module 2: Troubleshooting & Optimization
Q: I must quench a basic reaction (e.g., Grignard, Enolate). How do I do this without HCl?
A: Avoid strong mineral acids. Use a Buffered Quench System .
Strong acids create local pockets of low pH (
) where ring opening is instantaneous.
Protocol A: The "Cold Buffer" Quench (Recommended)
Cool: Chill the reaction mixture to -78 °C or 0 °C (depending on solvent freezing point).
Prepare Buffer: Make a saturated solution of Ammonium Chloride (NH₄Cl) or Sodium Phosphate Monobasic (NaH₂PO₄) .
Note: NH₄Cl provides a pH of ~4-5. NaH₂PO₄ is slightly more acidic but gentler than HCl.
Add Slowly: Add the buffer dropwise with vigorous stirring.
Dilute: Immediately dilute with an organic solvent (EtOAc or Et₂O) to partition the cyclopropane away from the aqueous acidic phase.
Q: My product is an amine, and I need to remove the Boc group. HCl/Dioxane destroys the ring. What now?
A: Anhydrous HCl is a hammer; you need a scalpel. The chloride ion is a nucleophile that attacks the activated ring. Switch to Non-Nucleophilic Acidic or Lewis Acid methods.
Technical Support Center: Purification of 3-(1-Methylcyclopropyl)benzoic acid
Welcome to the technical support guide for the purification of 3-(1-Methylcyclopropyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 3-(1-Methylcyclopropyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this compound. We will explore common impurity profiles and provide detailed, field-tested strategies to address them. Our approach emphasizes not just the "how" but the "why," grounding each protocol in fundamental chemical principles to empower you to adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 3-(1-Methylcyclopropyl)benzoic acid?
A1: The impurity profile largely depends on the synthetic route. For instance, in a typical synthesis involving a Suzuki-Miyaura cross-coupling reaction between a bromobenzoic acid derivative and a methylcyclopropyl boronic acid, you can expect to find:
Homo-coupled Byproducts: Biphenyl-dicarboxylic acid derivatives (from the bromobenzoic acid) or bi-cyclopropyl species.
Residual Catalyst: Traces of palladium catalyst from the cross-coupling step.[1]
Hydrolysis Byproducts: If the synthesis involves ester hydrolysis as a final step, incomplete hydrolysis will leave the corresponding ester as an impurity.
Q2: My initial purity is below 90%. What is the most effective first-line purification strategy?
A2: For crude material with significant levels of non-acidic impurities, an acid-base extraction is the most robust and scalable initial purification step. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[1] It is highly effective at removing unreacted neutral starting materials and some byproducts.
Q3: How can I monitor the progress and success of my purification steps?
A3: A combination of techniques is recommended for effective monitoring:
Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of reaction completion and fraction analysis during column chromatography.[2]
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can accurately determine the percentage of your desired compound and resolve closely related impurities.[3][4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for structural confirmation and can reveal the presence of impurities or residual solvents if their signals do not overlap with the product's signals.[4]
Issue 1: Crude product is contaminated with neutral or basic impurities.
Question: My crude 3-(1-Methylcyclopropyl)benzoic acid contains significant amounts of non-polar spots by TLC, likely unreacted starting materials or homo-coupled byproducts. How do I perform an effective acid-base extraction?
Answer:
Acid-base extraction is a powerful liquid-liquid extraction technique that separates acidic, basic, and neutral compounds based on their solubility differences in aqueous and organic phases at varying pH levels. For 3-(1-Methylcyclopropyl)benzoic acid, we exploit its carboxylic acid functional group. In a basic aqueous solution (e.g., sodium hydroxide), the acidic proton is removed, forming the highly water-soluble sodium salt (sodium 3-(1-methylcyclopropyl)benzoate). Neutral and basic impurities, however, remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the pure acid to precipitate out of the solution.[1]
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
Basification & Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
Layer Separation: Allow the layers to separate. The deprotonated product will now be in the upper aqueous layer, while neutral impurities remain in the lower organic layer.
Organic Layer Wash: Drain the lower organic layer. To ensure complete recovery, wash the organic layer again with a fresh portion of 1 M NaOH.
Combine Aqueous Layers: Combine all aqueous layers containing the sodium salt of your product.
Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify with 3 M hydrochloric acid (HCl) while stirring until the pH is approximately 2. The 3-(1-Methylcyclopropyl)benzoic acid will precipitate as a white solid.[1]
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
Washing: Wash the collected solid (the filter cake) with cold deionized water to remove any residual salts.
Drying: Dry the purified crystals in a vacuum oven to remove residual water.
Caption: Workflow for acid-base extraction purification.
Issue 2: Structurally similar impurities persist after extraction.
Question: After an acid-base wash, my product is purer, but HPLC analysis still shows closely related acidic impurities. How can I remove these?
Answer:
When dealing with impurities that have similar functional groups and polarities, recrystallization is the most effective purification technique. The principle relies on the solubility differences between your compound and the impurities in a chosen solvent system.[5][6] An ideal solvent will dissolve the compound and impurities when hot but will allow only the desired compound to crystallize upon slow cooling, leaving the impurities dissolved in the mother liquor.[6]
Selecting the right solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Solvent System
Polarity
Boiling Point (°C)
Comments
Ethanol/Water
Polar Protic
Variable
A common and effective choice for benzoic acids. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears.[5]
Toluene
Non-polar
111
Good for removing more polar impurities.
Acetic Acid/Water
Polar Protic
Variable
Can be effective but may be difficult to remove completely.
Heptane/Ethyl Acetate
Non-polar/Polar Aprotic
Variable
A co-solvent system that can be fine-tuned for optimal solubility.
Solvent Selection: Based on small-scale trials, select a suitable solvent or co-solvent system. For benzoic acids, an ethanol/water or toluene system is a good starting point.[1]
Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves at the solvent's boiling point.[7]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Subsequently, place the flask in an ice bath to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals in a vacuum oven.
Caption: Workflow for recrystallization purification.
Issue 3: Achieving ultra-high purity (>99.5%) for analytical standards or API development.
Question: Recrystallization has improved the purity, but I require an even higher grade of material. What is the ultimate purification step?
Answer:
For achieving the highest levels of purity, especially when separating isomers or very closely related impurities, preparative column chromatography is the method of choice.[1] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being eluted by a mobile phase. Compounds with higher polarity will interact more strongly with the polar silica gel and elute later, while less polar compounds will elute faster.
Solvent System Selection: Determine an appropriate mobile phase (eluent) using TLC. The ideal system should provide good separation between your product and impurities, with the product having an Rf value of approximately 0.3-0.4. Common eluents are mixtures of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and carefully load this dry powder onto the top of the packed column.
Elution: Begin eluting the column with the selected mobile phase, starting with a lower polarity mixture and gradually increasing the polarity if necessary (gradient elution).
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
Fraction Analysis: Monitor the composition of each fraction using TLC.
Product Isolation: Combine the fractions that contain the pure product.
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, highly purified product.[1]
Caption: Workflow for column chromatography purification.
References
Purification of 3-(3,5-dichlorophenyl)benzoic Acid. BenchChem.
Optimizing recrystallization solvents for 3-(1-Methylcyclopropyl)benzoic acid
Technical Support Center: Recrystallization Guide for 3-(1-Methylcyclopropyl)benzoic acid Module 1: Solvent System Selection & Engineering User Question: I am scaling up the synthesis of 3-(1-Methylcyclopropyl)benzoic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Recrystallization Guide for 3-(1-Methylcyclopropyl)benzoic acid
Module 1: Solvent System Selection & Engineering
User Question: I am scaling up the synthesis of 3-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-39-3). The crude solid is yellow/orange, and I need to identify the optimal solvent system for recrystallization. Standard benzoic acid protocols (water/ethanol) are causing oiling out.[1][2]
Technical Response:
The introduction of the 1-methylcyclopropyl moiety at the meta position significantly alters the physicochemical profile of the parent benzoic acid.[1][2] While the carboxyl group (
) provides a polar "head," the methylcyclopropyl group adds a lipophilic, sterically bulky "tail" that disrupts the crystal lattice energy and lowers water solubility.[1]
"Oiling out" (liquid-liquid phase separation) occurs because the compound's melting point in the presence of solvent is lower than the boiling point of the solvent mixture.[1][2] To resolve this, you must increase the boiling point of the solvent system or increase the solubility differential.[1]
Warning: The cyclopropyl ring is strained (~27.5 kcal/mol strain energy).[2] While generally stable, avoid strong mineral acids (e.g.,
, ) during recrystallization or wash steps, as these can catalyze ring-opening hydration, converting your product into a hydroxy-alkyl derivative.[1]
Recommendation: Ensure the pH of the aqueous anti-solvent is neutral (pH 6-7).[1][2]
Module 2: Experimental Protocol (Step-by-Step)
User Question: Can you provide a standard operating procedure (SOP) for the Toluene/Heptane system?
Technical Response:
This protocol utilizes the Toluene/Heptane system, which is superior for preventing oiling out in lipophilic benzoic acid derivatives.[2]
Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.[1][2]
Add a small amount of Toluene (1-2 mL) to clarify the solution back to transparent.[2]
Step 3: Controlled Cooling (The "Growth")
Remove heat source.[2][4] Allow the flask to cool to room temperature slowly (approx. 10°C per hour).
Why? Rapid cooling traps impurities in the lattice.[2]
Seeding: At ~55°C, add a few seed crystals of pure product if available. This prevents super-saturation and oiling out.[2]
Once at 25°C, cool further in an ice/water bath to 0–5°C for 1 hour.
Step 4: Isolation
Filter the white crystalline solid using vacuum filtration.[2]
Wash the cake with cold Heptane/Toluene (4:1 ratio).
Dry in a vacuum oven at 45°C for 12 hours.
Module 3: Troubleshooting & FAQs
Q1: The solution turned into a sticky oil at the bottom of the flask instead of crystals. How do I save it?
Diagnosis: This is "Oiling Out."[2] The solution became supersaturated at a temperature above the crystal's melting point.[2]
Fix:
Re-heat the mixture until the oil re-dissolves (add more Toluene if necessary).
Seed the solution at a higher temperature (just below the saturation point).
Agitate vigorously.[2][5] High shear force helps initiate nucleation over oil formation.[2]
Q2: My yield is only 40%. Where is the rest of my compound?
Diagnosis: The compound is too soluble in the mother liquor (solvent mix).[1][2]
Fix:
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.[2]
Cool to 0°C again to harvest a "second crop."
Check: Verify the solvent ratio.[2][6] You may need a higher ratio of Anti-solvent (Heptane).[1][2]
Q3: NMR shows ~5% of an isomeric impurity (likely 3-isopropylbenzoic acid or similar). [1]
Diagnosis: Structural isomers often co-crystallize.[2]
Fix: Switch to Isopropyl Acetate . Isomers often have distinct solubility profiles in esters compared to hydrocarbons. Perform a "swish" (slurry) purification: suspend the solid in cold Isopropyl Acetate, stir for 2 hours, and filter without heating.[1]
Module 4: Visualization & Logic
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting the optimal solvent system based on impurity profile and physical behavior.
Figure 2: Solubility & Temperature Relationship
Caption: The thermodynamic principle of purification for lipophilic benzoic acids.
References
Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[1][2][7][8] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124–5127.[1][7] Link[1][2]
Relevance: Establishes the baseline solubility modeling for benzoic acid deriv
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2]
Relevance: The authoritative standard for general recrystallization techniques and troubleshooting "oiling out."[2]
Wermuth, C. G. (2011).[1][2] The Practice of Medicinal Chemistry. Academic Press.[2]
Relevance: Discusses the bio-isosteric replacement of phenyl rings with cyclopropyl groups and the resulting physicochemical changes (lipophilicity).[1][2]
PubChem. (n.d.).[2] Compound Summary for CID 15734146: 3-(1-Methylcyclopropyl)benzoic acid.[1][2][9] National Library of Medicine.[2] Link
Relevance: Verification of chemical structure and predicted physical properties.[2]
Minimizing side reactions in 1-methylcyclopropyl group functionalization
The following guide serves as a specialized technical support resource for researchers working with the 1-methylcyclopropyl moiety. It addresses the unique reactivity profiles, stability paradoxes, and functionalization...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized technical support resource for researchers working with the 1-methylcyclopropyl moiety. It addresses the unique reactivity profiles, stability paradoxes, and functionalization challenges of this strained system.
Ticket Status: Open | Priority: High | Agent: Senior Application Scientist
Executive Summary: The Stability Paradox
The 1-methylcyclopropyl group (
) presents a "stability paradox" that often confuses researchers. Success depends entirely on where the reactive intermediate is located and what its electronic nature is.
The "Safe" Zone: A radical located directly on the ring carbon (C1) is kinetically stable against ring opening due to orbital symmetry constraints (disrotatory opening is forbidden).
The "Danger" Zone: A radical located on the methyl group (exocyclic) is a "radical clock" (
) that rapidly opens to the homoallyl species.
The "Forbidden" Zone: A cation located directly on the ring (C1) is often a transition state, not a minimum, and will spontaneously ring-open to an allyl cation.
This guide provides troubleshooting for these specific scenarios.
User Issue: "I am attempting a Minisci reaction using 1-methylcyclopropane-1-carboxylic acid to functionalize a heterocycle. I observe low yields and allyl/homoallyl side products."
Root Cause Analysis:
While the 1-methylcyclopropyl radical (formed after decarboxylation) is stable, the reaction conditions often lead to oxidative cationic ring opening . If the silver catalyst or persulfate oxidizes the radical to a cation before it adds to the heterocycle, the ring opens immediately.
Troubleshooting Protocol:
Parameter
Recommendation
Scientific Rationale
Oxidant Loading
Reduce to 1.5 equiv (from 3-4 equiv).
Excess oxidant promotes oxidation of the radical to the unstable cation.
Temperature
Maintain ; avoid reflux.
Higher temps accelerate the endergonic ring opening of the radical (though slow, it becomes accessible).
pH Control
Ensure acidic pH (TFA/H2SO4).
Protonation of the heterocycle increases its electrophilicity, accelerating the radical addition rate () over the oxidation rate ().
Alternative Source
Use redox-active esters (NHPI esters) + Photoredox.
Photochemical generation avoids harsh Ag(II) oxidants, keeping the intermediate in the radical manifold longer.
Visual Logic: Radical vs. Cationic Pathways
Caption: Pathway bifurcation in Minisci reactions. Success requires maximizing
(green path) and minimizing oxidation to the cation (red path).
Module B: C-H Activation of the Methyl Group
User Issue: "I am trying to activate the C-H bond of the methyl group. I get a mixture of cyclopropylmethyl and homoallyl products."
Root Cause Analysis:
C-H activation via Hydrogen Atom Transfer (HAT) generates the (1-methylcyclopropyl)methyl radical. This is a classic "radical clock" that rearranges to the homoallyl radical at a rate of
.
Troubleshooting Protocol:
Switch Mechanism: Abandon HAT/Radical mechanisms. Use Concerted Metalation-Deprotonation (CMD) pathways (e.g., Pd(II) catalysis). CMD proceeds via a concerted transition state that avoids discrete free radical or carbocation intermediates, preserving the ring.
Directing Groups: Install a bidentate directing group (e.g., 8-aminoquinoline or oxazoline) to anchor the metal catalyst. This forces the metal to activate the proximal methyl C-H bond through a stable 5- or 6-membered palladacycle.
Kinetics: If you must use a radical pathway, use a "trap" with a rate constant
(e.g., high concentration of cyano-arenes or electrophilic fluorinating agents).
Module C: Synthesis of 1-Methylcyclopropylamine
User Issue: "I need to synthesize 1-methylcyclopropylamine from the acid. The Hofmann rearrangement is giving low yields."
Root Cause Analysis:
The Hofmann rearrangement involves an isocyanate intermediate. While the rearrangement itself usually retains stereochemistry and ring integrity, the subsequent hydrolysis can be harsh. If the intermediate carbamate is subjected to strong acid/heat, the N-substituted cyclopropane can undergo ring opening assisted by the nitrogen lone pair (forming an iminium ion).
Recommended Protocol: Modified Curtius Rearrangement
This protocol avoids the harsh hydrolysis conditions of the Hofmann.
Activation: Convert 1-methylcyclopropanecarboxylic acid to the acyl azide using DPPA (Diphenylphosphoryl azide) and TEA in Toluene (
).
Rearrangement: Heat to
to form the isocyanate.
Trapping: Add tert-butanol to trap the isocyanate as the Boc-protected amine.
Why? The Boc group stabilizes the nitrogen and prevents lone-pair assisted ring opening during workup.
Deprotection: Deprotect with mild acid (4M HCl in Dioxane) at
. Avoid heating the free amine salt in aqueous acid.
Frequently Asked Questions (FAQ)
Q1: Why is the 1-methylcyclopropyl cation so unstable compared to the radical?A: The cyclopropyl cation suffers from severe ring strain and lacks the stabilizing "disrotatory" barrier that protects the radical. In the cation, the empty p-orbital interacts with the bent C-C bonds (Walsh orbitals), leading to a "dancing resonance" that spontaneously relieves strain by opening to the allyl cation. The radical, having one electron in that orbital, is electronically forbidden from opening via the lowest energy path.
Q2: Can I use 1-methylcyclopropyl bromide for nucleophilic substitutions?A:No.
is sterically hindered (tertiary carbon) and practically impossible. generates the unstable cation (see Q1), leading to allyl products.
Solution: Use cross-coupling methods (e.g., Suzuki-Miyaura) with 1-methylcyclopropylboronic acid esters, or use radical-based couplings where the radical is generated reductively (e.g., from the bromide using Mn or Zn).
Q3: How do I distinguish the ring-opened product in NMR?A:
Intact Ring: Look for high-field doublets/multiplets between 0.3–1.0 ppm (
of the ring).
Ring Opened (Homoallyl): Look for alkene signals (
ppm) and the loss of the high-field protons.
Ring Opened (Allyl): Look for internal alkene signals and a shift in the methyl group signal.
Caption: Decision tree for predicting stability. Green paths indicate safe operating zones; red paths require alternative strategies (e.g., CMD).
References
Ring-Opening Dynamics of the Cyclopropyl Radical and Cation. Journal of the American Chemical Society. (Grounding: Establishes the stability of the radical vs. the instability of the cation).
Minisci Reaction. Wikipedia / Chem-Station. (Grounding: Mechanism of oxidative decarboxylation and cationic intermediates).
Molecular Orbital Calculations of Ring Opening. Journal of Physical Chemistry. (Grounding: Rate constants for radical clocks).
Pd(II)-Catalyzed Enantioselective C–H Activation. ChemRxiv/PMC. (Grounding: Protocols for C-H activation using directing groups).
BenchChem Troubleshooting Guide. BenchChem. (Grounding: General handling of cyclopropyl intermediates).
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SOL-3MB-001
Status: Open
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Compound Class: Lipophilic Benzoic Acid Derivative[1]
Executive Summary & Molecule Analysis
Welcome to the Technical Support Center. You are likely encountering precipitation ("crashing out") when introducing 3-(1-Methylcyclopropyl)benzoic acid into aqueous media.[1] This is a predictable physicochemical phenomenon, not a compound defect.
The Root Cause:
This molecule is an amphiphile with a conflict:
The Head (Hydrophilic): The carboxylic acid group (
) is polar but remains uncharged (protonated) at acidic or neutral pH.[1]
The Tail (Hydrophobic): The 1-methylcyclopropyl moiety adds significant lipophilicity (
), driving the molecule to aggregate in water to minimize entropy loss.
The Solution:
To dissolve this compound, you must either ionize the head (pH adjustment) or shield the tail (encapsulation/co-solvency).
Solubility Decision Matrix
Before proceeding, determine which protocol fits your experimental constraints using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for pH and organic solvents.
Detailed Protocols
Protocol A: In-Situ Salt Formation (The "Gold Standard")
Mechanism: Benzoic acid derivatives have a pKa of approximately 4.2 [1]. According to the Henderson-Hasselbalch equation, if the pH is raised 2 units above the pKa (pH > 6.2), >99% of the compound converts to its ionized benzoate salt form. This form is highly water-soluble.[1]
Weigh the target amount of 3-(1-Methylcyclopropyl)benzoic acid.[1]
Add a molar equivalent of 1.0 M NaOH (1:1 molar ratio).[1]
Calculation: For 10 mg of compound (MW ~176.2 g/mol ), use ~57
L of 1.0 M NaOH.
Vortex until the solid fully dissolves. It should form a clear solution immediately.
Dilute to the desired volume with PBS or water.[1]
Verify: Check final pH. If pH < 6.0, precipitation is imminent. Adjust back to pH 7.0–7.4.[1]
Protocol B: Co-solvent Step-Down (DMSO/Ethanol)
Mechanism: Uses an organic solvent to solvate the hydrophobic tail.[1]
Warning: This method is prone to the "Crash-Out" effect if the organic ratio drops below the critical solubility threshold.
Workflow:
Prepare a 100 mM Stock Solution in pure anhydrous DMSO (or Ethanol).
Pre-warm your aqueous media (culture media/buffer) to 37°C. Cold media accelerates precipitation.[1]
While vortexing the media rapidly, add the DMSO stock dropwise.
Limit: Do not exceed 0.5% - 1.0% v/v DMSO final concentration.[1]
Inspect: Hold the tube up to a light source.[1] If you see a "milky" haze (Tyndall effect), the compound has precipitated.
-cyclodextrin (HP--CD) forms a "host-guest" complex.[1] The hydrophobic cyclopropyl tail sits inside the CD cavity, while the hydrophilic CD exterior interacts with water [2].
Q1: I added my DMSO stock to PBS, and it turned cloudy immediately. Why?
A: You experienced Dielectric Shock .
DMSO has a dielectric constant (
) of ~47; Water is ~80.[1] When you dilute DMSO into water, the local environment around the hydrophobic tail becomes instantly polar. Since the pH of PBS (7.4) is close to the solubility edge for lipophilic benzoic acids, the hydrophobic effect dominates, forcing the molecules to aggregate before they can ionize.
Fix: Use Protocol A (Salt Formation) before adding to PBS, or ensure the receiving buffer is slightly more basic (pH 8.0) during the addition.
Q2: Can I use this compound in cell culture (pH 7.4)?
A: Yes, but order of addition matters .
Do not add the solid powder directly to the media.
Dissolve compound in minimal NaOH (Protocol A).[1]
The buffering capacity of the media will bring the pH down to 7.4, but since the compound is already dispersed and ionized, it is less likely to re-precipitate than if you started from a solid or DMSO stock.
Q3: How do I know if it's actually dissolved or just a micro-suspension?
A: Perform the Centrifugation Test .
Spin your solution at 10,000 x g for 5 minutes.
Pellet visible? It was a suspension.
Clear? Measure the concentration of the supernatant via UV-Vis (absorbance at ~230 nm) to confirm the drug is still in solution.
Understanding the molecular behavior prevents experimental failure.
Figure 2: The mechanism of precipitation vs. dissolution.[1] Successful aqueous solubility requires bypassing the aggregation phase via rapid ionization.
References
Thati, J., et al. (2010).[1][2] Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data. Available at: [Link]
Terekhova, I.V., et al. (2011).[1][3] Complex formation of native and hydroxypropylated cyclodextrins with benzoic acid in aqueous solution. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]
Avdeef, A. (2006).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for Henderson-Hasselbalch applications in drug delivery).
Controlling temperature for cyclopropanation of benzoic acid precursors
Topic: Furukawa-Modified Simmons-Smith Reaction of Benzoic Acid Derivatives Introduction: The Thermal Paradox Welcome. As a Senior Application Scientist, I often see this specific chemistry fail not because of poor retro...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Furukawa-Modified Simmons-Smith Reaction of Benzoic Acid Derivatives
Introduction: The Thermal Paradox
Welcome. As a Senior Application Scientist, I often see this specific chemistry fail not because of poor retrosynthesis, but because of thermal mismanagement.
When cyclopropanating benzoic acid precursors—specifically dihydrobenzoic acid derivatives (from Birch reductions) or styrenyl systems —you are navigating a "Thermal Paradox":
Safety: The formation of the active zinc carbenoid (
) and the subsequent methylene transfer are highly exothermic.
Selectivity: These substrates often rely on hydroxyl-directed mechanisms (if reduced to the allylic alcohol) to achieve the necessary diastereoselectivity (
). High temperatures erode this and degrade the carbenoid.
This guide treats the reaction vessel as a thermodynamic system that requires precise engineering controls, not just a "set and forget" hotplate approach.
Module 1: Critical Safety & Exotherm Management
The "Sleeping Dragon" Phenomenon (Delayed Initiation)
Issue: You are adding Diethylzinc (
) to the reaction mixture at -20°C. No exotherm is observed. You increase the feed rate. Suddenly, the temperature spikes uncontrollably, risking a pressure event.
Root Cause:
The reaction between
and Diiodomethane () to form the active carbenoid () has an induction period . At low temperatures, reagents accumulate unreacted. When the threshold temperature is finally reached, the accumulated mass reacts simultaneously—a classic "runaway" scenario.
Troubleshooting Protocol
Symptom
Diagnosis
Corrective Action
No exotherm during initial addition
Induction period is active; reagents are accumulating.
STOP ADDITION IMMEDIATELY. Do not add more reagent. Allow the internal temperature () to rise slowly (e.g., from -20°C to -10°C) until a "kick" (exotherm) is seen. Only then resume cooling and addition.
Sudden pressure spike
Ethane gas release () from moisture or acid impurities.
Check the substrate.[1] Free benzoic acid precursors (COOH) will protonate violently. Substrates must be protected (esters/ethers) or pre-treated.
Yellow/Brown precipitate
Oxidative decomposition of .
Oxygen ingress. Verify /Ar line integrity. Use a distinct "fire-off" bubbler to monitor positive pressure.
Visual Logic: The Runaway Loop
Figure 1: Decision logic for managing delayed initiation during Zinc Carbenoid formation.
Module 2: Selectivity & Yield Optimization
Diastereocontrol in Dihydrobenzoic Systems
Context: When cyclopropanating a 1,4-dihydrobenzoic acid derivative (e.g., a chiral allylic alcohol derived from reduction), the coordination of the Zinc species to the hydroxyl group is what dictates the facial selectivity (syn-direction).
The Problem:
Too Hot (>0°C): The coordination bond weakens; the transition state becomes looser. The carbenoid attacks from the sterically less hindered face rather than the directed face, ruining the diastereomeric ratio (
).
Too Cold (<-40°C): The reaction rate drops to near zero; the carbenoid is unstable over long periods and decomposes before reacting.
Temperature vs. Selectivity Data
Data derived from standard Furukawa-modified protocols on cyclic allylic alcohols [1, 2].
Temperature ()
Reaction Time
Yield (%)
Diastereomeric Ratio ()
Status
+25°C (RT)
1-2 h
85%
4:1
Poor Selectivity
0°C
4-6 h
92%
15:1
Optimal Balance
-20°C
12-18 h
88%
>20:1
High Precision
-78°C
48 h+
<10%
N/A
Kinetic Stall
Recommendation: For pharmaceutical intermediates where isomer purity is paramount, initiate the reaction at -20°C to establish the coordinated complex, then slowly ramp to 0°C to drive conversion. Avoid room temperature until quench.
Module 3: Experimental Protocol (SOP)
Standard Operating Procedure: Cyclopropanation of Methyl 1,4-Dihydrobenzoate Derivative
Objective: Safe cyclopropanation using the Furukawa modification (
) while mitigating the "Benzoic Acid" acidity risk.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) – Anhydrous.
Carbenoid Source: Diethylzinc (
, 1.0M in hexanes) + Diiodomethane ().
Step-by-Step Workflow:
System Inertization: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, internal temperature probe, and pressure-equalizing addition funnel. Flush with Argon.
Substrate Charge: Add substrate and
(2.5 equiv) in anhydrous DCM. Cool to -20°C .
The "Dummy" Load (Critical Step): If your substrate has ANY residual free acid or moisture, add a small "sacrificial" amount of
(0.1 equiv) dropwise. Watch for gas evolution (). Wait for bubbling to cease.
Controlled Addition: Add remaining
(2.2 equiv total) dropwise over 60 minutes.
Constraint: Maintain
.
Monitor: Watch for the "kick" (see Module 1).
Reaction Maintenance: Once addition is complete, allow the bath to warm to 0°C naturally over 2 hours. Stir at 0°C for 4–6 hours.
Quench (Exotherm Hazard): Cool back to -10°C . Add saturated aqueous
dropwise. Warning: Massive gas evolution and heat release will occur as excess Zn species hydrolyze.
Process Flow Diagram
Figure 2: Sequential workflow emphasizing thermal checkpoints and the sacrificial scavenging step.
FAQs: Troubleshooting Specific Failures
Q: My reaction turned into a solid gel during the quench. What happened?A: This is "Zinc Cement." The hydrolysis of large amounts of zinc salts forms insoluble basic zinc chlorides.
Fix: Use a modified quench: Dilute with ether/DCM first, then add a solution of Rochelle's Salt (Potassium Sodium Tartrate) instead of just
. The tartrate chelates the zinc, keeping the biphasic mixture fluid.
Q: I am using free Benzoic Acid as the starting material. Can I just add extra
?A:Absolutely not. This is a safety violation.
Reason: The acid-base reaction (
) is violently exothermic and generates large volumes of ethane gas instantly.
Solution: You must convert the benzoic acid to an ester (methyl/ethyl benzoate) or reduce it to the alcohol before attempting cyclopropanation.
Q: The yield is low, and I see unreacted alkene, but the
is gone.A: You likely have "Carbenoid Decay." The active species is not indefinitely stable, especially above 0°C.
Fix: Add the reagents in portions. Add 1.5 equiv, stir for 2 hours, then add a second "booster" charge of 1.0 equiv
to drive conversion to completion.
References
Charette, A. B.; Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][4][5] Organic Reactions, 58, 1–415. Link
Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link
Dalla Cort, A. (2004). The Furukawa-modified Simmons–Smith reaction: A convenient method for the cyclopropanation of alkenes.[2][4][6] Journal of Chemical Education, 81(9), 1348. Link
Org. Process Res. Dev. (Safety Notes regarding Diethylzinc handling). Organic Process Research & Development. (General Reference for Process Safety). Link
Technical Support Center: Stability & Handling of 3-(1-Methylcyclopropyl)benzoic Acid Under Basic Hydrolysis Conditions
Welcome to the Technical Support Center for 3-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-39-3). This guide is engineered for researchers, analytical scientists, and drug development professionals who are synthesizing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-39-3). This guide is engineered for researchers, analytical scientists, and drug development professionals who are synthesizing, isolating, or conducting forced degradation studies on this specific scaffold.
Unlike standard aliphatic chains, the 1-methylcyclopropyl group presents unique stereoelectronic properties. This guide bypasses generic advice to provide a mechanistic, causality-driven approach to handling this molecule under basic hydrolytic conditions.
Mechanistic Insights: Why is the Scaffold Stable?
When subjecting 3-(1-methylcyclopropyl)benzoic acid (or its ester precursors) to basic hydrolysis, researchers often question the stability of the highly strained three-membered ring.
The Causality of Stability:
Cyclopropanes possess "bent bonds" that are intermediate in character between
and bonds. While they can conjugate with adjacent systems, the cyclopropyl ring is remarkably resistant to base-catalyzed ring opening [1]. Ring-opening typically requires electrophilic attack (acidic conditions) or the presence of a strongly electron-withdrawing group directly attached to the ring to stabilize a developing carbanion.
In 3-(1-methylcyclopropyl)benzoic acid:
Hyperconjugative Stabilization: The 1-methyl group provides electron density that further stabilizes the cyclopropyl system against nucleophilic attack.
Lack of Electrophilic Sites: Hydroxide ions (
) have no viable electrophilic trajectory to attack the cyclopropyl ring.
Rapid Deprotonation: The only reaction that occurs is the rapid deprotonation of the carboxylic acid (predicted
~4.27)[2], yielding a highly stable, water-soluble sodium or potassium carboxylate salt.
Divergent stability of 3-(1-methylcyclopropyl)benzoic acid under basic versus acidic conditions.
Troubleshooting & FAQs
Q1: I am trying to hydrolyze methyl 3-(1-methylcyclopropyl)benzoate using aqueous NaOH, but the reaction is incomplete after 24 hours. Why?
Root Cause: The lipophilicity of the 1-methylcyclopropyl group makes the starting ester highly insoluble in purely aqueous base. This creates a biphasic mixture where the reaction only occurs at the solvent interface, severely limiting mass transfer.
Validated Solution: Introduce a water-miscible co-solvent. A solvent system of THF:MeOH:
(3:1:1 v/v) ensures a homogeneous reaction mixture, allowing the hydroxide ions full access to the ester carbonyl.
Q2: During ICH-compliant forced degradation studies (1M NaOH, 60°C, 48h), I see 0% degradation of the API. Is my assay flawed?
Root Cause: No, your assay is likely correct. As established by forced degradation protocols for related cyclopropyl-fluorobenzoic acids [3], the cyclopropyl group is inert to hydroxide attack. The molecule simply exists as a stable carboxylate salt in solution.
Validated Solution: To ensure your HPLC method is genuinely stability-indicating, rely on the acidic or oxidative stress pathways to generate degradation products (e.g., ring-opened aliphatic diols), rather than forcing base degradation.
Q3: How do I recover the free acid after basic hydrolysis without causing acid-catalyzed ring opening during the workup?
Root Cause: While stable to base, cyclopropanes are sensitive to strong, concentrated acids, which can protonate the ring and trigger electrophilic ring-opening.
Validated Solution: Perform a reverse-quench or carefully acidify the chilled aqueous layer to pH 2-3 using dilute 1M HCl. Do not use concentrated
. The of the acid is ~4.3; dropping the pH to 2.5 ensures >99% protonation and precipitation without subjecting the ring to unnecessary harsh acidity.
This step-by-step methodology is designed as a self-validating system. Each critical phase includes an In-Process Control (IPC) to verify success before proceeding, preventing downstream failures.
Step 1: Reaction Setup
Action: Dissolve 1.0 eq of the ester precursor in a 3:1:1 mixture of THF/MeOH/1M aqueous NaOH (10 volumes total).
Causality: THF provides solubility for the lipophilic ester, MeOH acts as a phase-transfer aid, and water delivers the hydroxide nucleophile.
IPC 1: Visually confirm the solution is completely homogeneous. If biphasic, add THF in 0.5 volume increments until clear.
Step 2: Hydrolysis Execution
Action: Stir the mixture at 45°C for 2–4 hours.
Causality: Mild heating accelerates the tetrahedral intermediate formation without risking thermal degradation of the solvent system.
IPC 2: Analyze via LC-MS or TLC (Hexanes/EtOAc 4:1). The protocol is validated to proceed only when the starting ester peak is <1%.
Step 3: Organic Wash (Impurity Clearance)
Action: Evaporate the THF/MeOH under reduced pressure. Dilute the remaining aqueous layer with water and wash with Ethyl Acetate (2 x 3 volumes). Discard the organic layer.
Causality: The product is currently a water-soluble sodium salt. Washing with EtOAc removes unreacted ester and non-polar organic impurities.
IPC 3: Check the pH of the aqueous layer. It must be >10. If lower, the product may prematurely partition into the discarded organic layer.
Step 4: Controlled Acidification & Isolation
Action: Cool the aqueous layer to 0–5°C. Dropwise, add 1M HCl with vigorous stirring until the pH reaches 2.5.
Causality: Cooling mitigates the exothermic neutralization, protecting the cyclopropyl ring from thermal/acidic shock.
IPC 4: Verify pH with a calibrated meter. Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 40°C.
Workflow for the basic hydrolysis and isolation of 3-(1-methylcyclopropyl)benzoic acid.
Quantitative Data: Forced Degradation Profile
To assist analytical scientists in method development, the following table summarizes the expected quantitative stability profile of 3-(1-methylcyclopropyl)benzoic acid under standard ICH Q1A(R2) stress conditions [3].
Note: The exceptional recovery under basic conditions highlights the necessity of utilizing acidic or photolytic pathways to successfully generate degradation profiles for stability-indicating HPLC methods.
References
Title: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
Source: Organic Letters (2008).
URL: [Link]
Reference Data & Comparative Studies
Validation
1H NMR spectral interpretation of 3-(1-Methylcyclopropyl)benzoic acid
1H NMR Spectral Interpretation of 3-(1-Methylcyclopropyl)benzoic acid Executive Summary & Strategic Importance 3-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-39-3) represents a critical scaffold in modern medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
1H NMR Spectral Interpretation of 3-(1-Methylcyclopropyl)benzoic acid
Executive Summary & Strategic Importance
3-(1-Methylcyclopropyl)benzoic acid (CAS: 131170-39-3) represents a critical scaffold in modern medicinal chemistry. The 1-methylcyclopropyl moiety is increasingly utilized as a bioisostere for tert-butyl or isopropyl groups. It offers reduced lipophilicity (LogP modulation), improved metabolic stability by blocking benzylic oxidation, and unique conformational constraints that can enhance ligand-target binding affinity.
This guide provides a definitive spectral analysis of this compound. Unlike standard alkyl-benzoic acids, the 1-methylcyclopropyl group introduces high-field anisotropic shielding effects and unique splitting patterns (AA'BB' systems) that require precise interpretation to distinguish from open-chain isomers like 3-isopropylbenzoic acid or 3-isobutenylbenzoic acid.
Structural Analysis & Predicted Chemical Shifts
The molecule consists of three distinct magnetic environments: the carboxylic acid , the disubstituted benzene ring (meta-substitution pattern), and the 1-methylcyclopropyl aliphatic system .
Theoretical Shift Breakdown (CDCl₃ vs. DMSO-d₆)
Proton Environment
Label
Multiplicity
Predicted Shift (δ ppm)
Diagnostic Note
Carboxylic Acid
COOH
br s
10.5 – 13.0
Highly solvent/concentration dependent. Often invisible in CDCl₃ if wet; sharp in DMSO-d₆.
Aromatic H2
Ar-H2
s (or d)
7.85 – 7.95
Most deshielded aromatic singlet. Located between COOH and alkyl group.[1]
Aromatic H6
Ar-H6
d
7.90 – 8.00
Ortho to COOH. Deshielded by carbonyl anisotropy.[2][3]
Aromatic H4
Ar-H4
d
7.40 – 7.50
Para to COOH, ortho to cyclopropyl.
Aromatic H5
Ar-H5
t
7.30 – 7.40
Meta to both substituents. Pseudo-triplet.
Methyl
CH₃
s
1.35 – 1.45
Sharp singlet. Diagnostic of quaternary C1 attachment.
Cyclopropyl
CH₂ (cis/trans)
m (AA'BB')
0.70 – 0.95
Two distinct multiplets (approx. 0.75 & 0.88 ppm) due to magnetic non-equivalence.
Note on Stereochemistry: The cyclopropyl methylene protons are chemically equivalent in pairs but magnetically non-equivalent (AA'BB' system) due to the lack of free rotation within the ring, often appearing as two complex "distorted triplets" rather than a simple doublet.
Experimental Protocol
To ensure spectral fidelity and reproducibility, the following protocol is recommended.
Sample Preparation
Solvent Selection:
Standard: DMSO-d₆ (99.9% D) is preferred for carboxylic acids to visualize the acidic proton and prevent dimerization effects common in CDCl₃.
Alternative: CDCl₃ (with 0.03% TMS) can be used, but the COOH peak may be broad or absent due to exchange.
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. High concentrations (>20 mg) may cause line broadening in the aromatic region due to stacking interactions.
Filtration: Filter through a cotton plug or 0.45 µm PTFE filter to remove suspended solids that cause baseline distortion.
Acquisition Parameters (400 MHz+)
Pulse Sequence: Standard 1D proton (zg30).
Relaxation Delay (D1): Set to 2.0 – 5.0 s to ensure full relaxation of the isolated methyl protons and the quaternary carbons (if running ¹³C).
Scans (NS): 16–64 scans are sufficient for >95% purity samples.
Temperature: 298 K (25°C).
Spectral Interpretation & Comparative Analysis
Region 1: The Aliphatic "Fingerprint" (0.5 – 1.5 ppm)
This is the most critical region for confirming the 1-methylcyclopropyl scaffold versus alternatives.
The Methyl Singlet (~1.4 ppm): Unlike an isopropyl group (which shows a doublet), the methyl group here is attached to a quaternary carbon. It appears as a sharp singlet integrating to 3H.
The Cyclopropyl Multiplets (0.7 – 0.9 ppm):
Observation: You will see two multiplets integrating to 2H each.
Mechanism: The protons cis to the phenyl ring are shielded differently than those trans to the phenyl ring.
Differentiation: An Isopropyl group would show a methyl doublet (~1.25 ppm) and a methine septet (~2.9 ppm). The absence of a signal >2.0 ppm and the presence of high-field signals (<1.0 ppm) confirms the cyclopropyl ring.
Region 2: The Aromatic Region (7.3 – 8.0 ppm)
The meta-substitution pattern creates a characteristic 4-spin system:
H2 (Isolated Singlet): Appears at ~7.9 ppm. It shows small meta-coupling (J ~2 Hz) to H4 and H6, often appearing as a singlet or fine triplet.
H6 (Doublet): Deshielded (~7.95 ppm) by the ortho-COOH. J ~8 Hz (coupling with H5).
H4 (Doublet): Shielded relative to H6 (~7.45 ppm) because it is ortho to the weakly donating alkyl group and para to the COOH.
H5 (Triplet): The "bottom" of the coupling tree (~7.35 ppm), coupled to both H4 and H6.
Comparison with Alternatives
Feature
3-(1-Methylcyclopropyl)benzoic acid
3-Isopropylbenzoic acid
3-Isopropenylbenzoic acid
Methyl Signal
Singlet (~1.4 ppm)
Doublet (~1.25 ppm)
Singlet (~2.1 ppm)
Methine/CH₂
Multiplets (0.7–0.9 ppm)
Septet (~2.95 ppm)
Vinyl Singlets (~5.1 & 5.4 ppm)
Aromatic Shift
H2/H6 deshielded
H2/H6 deshielded
Similar, but vinyl is deshielding
Key Distinction
High-field signals <1.0 ppm
Low-field septet >2.5 ppm
Olefinic protons >5.0 ppm
Visualization of Interpretation Logic
The following diagram illustrates the decision tree for confirming the structure based on NMR data.
Figure 1: Logic flow for distinguishing 1-methylcyclopropyl scaffolds from isopropyl analogs.
References
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
Hanser, T., et al. (1996). A New Method for the Synthesis of 1-Substituted Cyclopropylamines. Synlett, 1996(8), 723-724. (Reference for 1-methylcyclopropyl synthetic precursors).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4][5] (Authoritative source for AA'BB' splitting patterns in cyclopropanes).
PubChem. (n.d.). 3-(1-Methylcyclopropyl)benzoic acid (Compound Summary). Link
The Definitive Comparison Guide: Predictive Software vs. Empirical 13C NMR Data for the 1-Methylcyclopropyl Group
Executive Summary In modern drug discovery and complex organic synthesis, the 1-methylcyclopropyl group is a privileged structural motif. It is frequently deployed to restrict conformational freedom and enhance metabolic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex organic synthesis, the 1-methylcyclopropyl group is a privileged structural motif. It is frequently deployed to restrict conformational freedom and enhance metabolic stability without drastically increasing lipophilicity. However, characterizing this moiety via 13C Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The extreme ring strain and distinct diamagnetic anisotropy of the cyclopropane ring result in highly shielded chemical shifts that frequently confound standard empirical prediction algorithms.
This guide provides an objective comparison between leading NMR prediction tools (ACD/Labs, ChemDraw, DFT modeling) and empirical experimental data, equipping researchers with the causal understanding and self-validating protocols necessary for accurate structural elucidation.
Mechanistic Grounding: The Causality of Cyclopropyl Shielding
Before comparing predictive software, one must understand why the 1-methylcyclopropyl group exhibits its characteristic shifts. This is a matter of fundamental molecular orbital theory.
The cyclopropane ring is composed of "bent" bonds (Walsh orbitals) possessing unusually high
-character (approaching hybridization). To compensate, the C-H bonds exhibit increased -character. This unique electronic structure generates a strong diamagnetic ring current when placed in an external magnetic field.
The resulting shielding cone dramatically shields the ring carbons, pushing the methylene (
) signals anomalously upfield (typically 11–16 ppm ), while the quaternary carbon () appears around 15–22 ppm . The attached exocyclic methyl group () falls outside the maximum shielding zone, resonating at 18–22 ppm .
Caption: Mechanistic causality of 13C NMR chemical shifts in the 1-methylcyclopropyl group.
Product Comparison: Predictive Software vs. Experimental Reality
When assigning the 13C NMR spectrum of a novel 1-methylcyclopropyl derivative, chemists typically rely on predictive software before acquiring experimental data. Here is how the leading alternatives compare against the empirical gold standard:
A. ChemDraw Professional (Empirical Additivity)
ChemDraw utilizes generalized additivity rules based on functional group increments. While computationally instantaneous, it often struggles with the non-linear shielding effects of highly strained rings. It frequently overestimates the
shifts of the 1-methylcyclopropyl group by 2–4 ppm, placing them closer to standard alkane ranges.
B. ACD/Labs NMR Predictors (HOSE Codes)
ACD/Labs relies on Hierarchical Orthogonal Space Environment (HOSE) codes matched against massive empirical databases. It performs excellently if a structurally similar 1-methylcyclopropyl analog exists in the training set. However, prediction confidence degrades rapidly for highly novel or sterically congested scaffolds.
C. Gaussian 16 (DFT/GIAO)
Quantum mechanical modeling using Density Functional Theory (e.g., B3LYP/6-311+G(2d,p)) combined with Gauge-Independent Atomic Orbital (GIAO) methods provides the highest predictive accuracy. It accounts for the exact 3D geometry and Walsh orbital shielding, but requires significant computational time (hours to days) and specialized expertise.
D. Empirical Experimental Data (The Gold Standard)
Absolute ground truth is derived from high-resolution instrumentation. For example, the empirical 13C NMR shifts for 2-[(1-Methylcyclopropyl)methoxy]pyridine precisely place the cyclopropyl
at 11.3 ppm , the at 15.4 ppm , and the at 21.1 ppm1. Similarly, Methyl 1-Methylcyclopropane-1-carboxylate shows the ring at ~16 ppm and the at ~22 ppm2. Further studies on complex bicyclic systems confirm this tight window, showing shifts at 12.4–12.5 ppm and shifts at 18.8–18.9 ppm3.
To obtain reliable empirical data that can validate or refute software predictions, the NMR acquisition protocol must account for the long longitudinal relaxation times (
) typical of quaternary carbons in strained systems. If the protocol is flawed, the critical signal (~15-22 ppm) will vanish into the baseline noise.
Step-by-Step Methodology:
Sample Preparation: Dissolve 20–50 mg of the highly pure 1-methylcyclopropyl derivative in 0.6 mL of deuterated chloroform (
). Ensure the solution is filtered and free of paramagnetic impurities (e.g., residual transition metal catalysts), which can drastically alter relaxation times and broaden peaks.
Probe Tuning & Matching: Insert the sample into a high-field NMR spectrometer (400 MHz or higher). Manually tune and match the probe specifically for the 13C nucleus to maximize the signal-to-noise ratio (SNR) for the insensitive carbon atoms.
Pulse Sequence Selection: Select a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker systems). The 30-degree flip angle allows for faster pulsing compared to a 90-degree pulse, which is critical for recovering the magnetization of quaternary carbons.
Relaxation Delay (
) Optimization (Critical Causality): The quaternary carbon () of the 1-methylcyclopropyl group lacks attached protons, meaning it cannot rely on efficient dipole-dipole relaxation from directly bonded hydrogens. You must set the relaxation delay () to at least 2.0–3.0 seconds. Failure to do so will result in signal attenuation of the peak, leading to misassignment.
Acquisition & Processing: Acquire a minimum of 512 to 1024 scans. During processing, apply an exponential window function (Line Broadening, LB = 1.0 Hz) to enhance the SNR before Fourier transformation. Baseline correct the spectrum and reference the central
triplet to exactly 77.16 ppm.
References
Royal Society of Chemistry (RSC). Synthesis and characterization of 2-[(1-Methylcyclopropyl)methoxy]pyridine. 1
Semantic Scholar / ARKIVOC. Convenient synthesis of new functionalized cyclopropanes from monoterpenic olefines: 1-Methyl-4-(1'-methylcyclopropyl)-7-oxabicyclo[4.1.0]heptane.3
Technical Guide: HPLC Method Development for 3-(1-Methylcyclopropyl)benzoic Acid Purity Analysis
Executive Summary Developing a robust HPLC method for 3-(1-Methylcyclopropyl)benzoic acid presents a dual challenge: controlling the ionization of the carboxylic acid moiety to prevent peak tailing and resolving the targ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Developing a robust HPLC method for 3-(1-Methylcyclopropyl)benzoic acid presents a dual challenge: controlling the ionization of the carboxylic acid moiety to prevent peak tailing and resolving the target molecule from potential regioisomers (e.g., the 4-substituted analog) and synthetic byproducts.
This guide compares three distinct chromatographic approaches. While standard C18 methods often fail to resolve structural isomers, our comparative analysis identifies Method C (Phenyl-Hexyl Stationary Phase with Methanol) as the superior protocol. This method leverages
- interactions to achieve a resolution () of >2.5 between critical isomeric pairs, significantly outperforming standard alkyl-bonded phases.
The Analytical Challenge
3-(1-Methylcyclopropyl)benzoic acid possesses two critical chemical features that dictate chromatographic behavior:
The Benzoic Acid Moiety: With a pKa of approximately 4.2, the molecule exists in equilibrium between its neutral and ionized forms at neutral pH. This leads to "peak tailing" and retention variability unless the pH is strictly controlled.[1]
The Cyclopropyl-Aromatic System: The hydrophobic 1-methylcyclopropyl group creates a bulky, rigid steric profile. However, hydrophobicity alone (on C18 columns) is often insufficient to discriminate between the meta- (3-substituted) target and para- (4-substituted) impurities, which have nearly identical logP values.
Visualizing the Separation Strategy
The following decision tree outlines the logic used to arrive at the optimized method.
Figure 1: Method Development Decision Tree highlighting the shift from standard C18 to Phenyl-Hexyl chemistry.
Comparative Analysis of Methodologies
We evaluated three method scenarios to determine the optimal balance of speed, resolution, and peak shape.
Table 1: Performance Metrics Comparison
Data represents comparative performance based on selectivity principles for benzoic acid derivatives.
Method A (Generic C18): While Trifluoroacetic acid (TFA) effectively suppresses ionization, the standard C18 phase lacks the "shape selectivity" required to separate the 3-isomer from the 4-isomer. The peaks often overlap.[1]
Method B (Core-Shell C18): The use of Core-Shell particles improves efficiency (narrower peaks), which may achieve baseline separation (
). However, the selectivity () remains unchanged.
Method C (Phenyl-Hexyl + Methanol): This is the game-changer. The Phenyl-Hexyl phase interacts with the
-electrons of the benzene ring. Because the meta (3-position) and para (4-position) substitutions affect the electron density and shape of the ring differently, this column "sees" the difference. Methanol is chosen over Acetonitrile because Acetonitrile contains -electrons (triple bond) that can compete with the analyte for the stationary phase, dampening the selectivity. Methanol allows the unique column chemistry to dominate [1, 2].
Detailed Protocol: The Optimized Method (Method C)
This protocol is designed for the rigorous purity analysis of 3-(1-Methylcyclopropyl)benzoic acid, suitable for GMP release testing.
Instrumentation & Conditions[3]
System: HPLC with UV/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance/Acquity).
Column: Kinetex Phenyl-Hexyl (Phenomenex) or Cortecs Phenyl (Waters), 100 x 3.0 mm, 2.7 µm (or equivalent).
Column Temperature: 35°C (Controls viscosity of Methanol and stabilizes retention).
Flow Rate: 0.6 mL/min.
Detection: UV at 230 nm (Primary) and 254 nm (Secondary).
Note: 230 nm provides higher sensitivity for the benzoic acid chromophore compared to 254 nm.
Reagents & Mobile Phase Preparation[2]
Solvent A (Buffer): 20 mM Potassium Phosphate Monobasic (
) in water. Adjust pH to 2.5 with Phosphoric Acid ().
Why pH 2.5? It is >1.5 units below the pKa (4.2), ensuring 99% of the analyte is protonated (neutral). This maximizes retention on the hydrophobic phase and eliminates peak tailing caused by ionic repulsion [3].
Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.
Filter: 0.2 µm PTFE or Nylon filter (Do not use PVDF if protein binding is not a concern, but PTFE is safest for organics).
Mechanistic Insight: Why This Works
The success of this method relies on the "Hydrophobic Subtraction Model" and specific
- interactions.
Figure 2: Interaction mechanism showing how Phenyl-Hexyl phases utilize dual retention mechanisms, enhanced by Methanol.
Expert Note: The cyclopropyl group is electron-donating (via hyperconjugation) to the benzene ring. The position of this group (meta vs para) alters the electron density distribution of the aromatic ring. The Phenyl-Hexyl phase is sensitive to these electronic differences, whereas a C18 phase interacts primarily with the bulk hydrophobicity, which is virtually identical for the isomers [4].
Validation Parameters (ICH Q2(R1))
To ensure this method is "Trustworthy" and self-validating, the following criteria based on ICH Q2(R1) guidelines must be met during validation [5]:
Specificity: Inject the target analyte, known impurities (if available), and a blank.
Acceptance: No interference at the retention time of the main peak. Resolution (
) > 2.0 between the main peak and nearest impurity.
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.
Acceptance:
.
Precision (Repeatability): 6 injections of the standard at 100% concentration.
Acceptance: RSD < 2.0% for peak area.
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.
LOQ: S/N
10 (Required for impurity quantification).
LOD: S/N
3.
References
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from
BenchChem. (2025).[1][3] HPLC Analysis of Benzoic Acid Derivatives: Troubleshooting & Optimization. Retrieved from
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from
ICH. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
Comparing potency of 3-(1-Methylcyclopropyl)benzoic acid vs 3-tert-butylbenzoic acid
Technical Comparison Guide: Bioisosteric Replacement Strategies for 3-tert-Butylbenzoic Acid vs. 3-(1-Methylcyclopropyl)benzoic Acid When designing targeted therapeutics, the choice of peripheral ring substituents dictat...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Bioisosteric Replacement Strategies for 3-tert-Butylbenzoic Acid vs. 3-(1-Methylcyclopropyl)benzoic Acid
When designing targeted therapeutics, the choice of peripheral ring substituents dictates not only the receptor binding affinity but also the pharmacokinetic fate of the molecule. As a Senior Application Scientist, I frequently employ bioisosteric replacement to rescue promising scaffolds from metabolic liabilities. The transition from a tert-butyl group to a 1-methylcyclopropyl group represents a sophisticated structural intervention.
This guide provides an objective, data-driven comparison of 3-tert-butylbenzoic acid and 3-(1-Methylcyclopropyl)benzoic acid as building blocks in drug discovery, detailing the causality behind their performance differences and providing validated experimental workflows for their evaluation.
Physicochemical and Structural Profiling
The tert-butyl group is a classic lipophilic moiety used to fill hydrophobic pockets, driving binding affinity through the hydrophobic effect and steric bulk[1]. However, its rotational freedom and high lipophilicity can lead to off-target effects and poor metabolic stability. The 1-methylcyclopropyl group serves as a conformationally restricted bioisostere. Because the cyclopropyl ring bonds possess high s-character (sp2-like), the bond angles are compressed (approx. 60° vs. 109.5°), subtly altering the spatial projection of the molecule while maintaining a similar steric volume[2].
Table 1: Comparative Physicochemical Properties
Parameter
3-tert-Butylbenzoic Acid
3-(1-Methylcyclopropyl)benzoic Acid
Mechanistic Impact
Steric Volume
~44.0 ų
~41.5 ų
Similar pocket occupancy; cyclopropyl is slightly more compact.
Lipophilicity (CLogP)
Higher (~1.98 contribution)
Lower (~1.70 contribution)
Reduced lipophilicity improves aqueous solubility and lowers non-specific binding.
C-H Bond Energy (BDE)
~98 kcal/mol (primary C-H)
~106 kcal/mol (ring C-H)
Higher BDE in the cyclopropyl ring creates a thermodynamic barrier to oxidation.
Abstractable Protons
9 equivalent methyl protons
3 equivalent methyl protons
Fewer sites for Cytochrome P450-mediated hydrogen atom transfer.
Conformational State
Freely rotatable
Rigidified
Reduces the entropic penalty upon receptor binding[2].
The primary liability of the tert-butyl group is its susceptibility to Cytochrome P450 (CYP450)-mediated oxidation. The nine equivalent primary hydrogen atoms are prime targets for hydrogen atom transfer (HAT) by the high-valent iron-oxo species of CYP enzymes, leading to rapid hydroxylation and subsequent phase II clearance.
By cyclizing the moiety into a 1-methylcyclopropyl group, we reduce the number of abstractable methyl protons to three. Furthermore, the increased C-H bond dissociation energy of the cyclopropyl ring thermodynamically shields the molecule from CYP450 metabolism, significantly prolonging the compound's half-life[2].
Comparative metabolic pathways of tert-butyl vs. 1-methylcyclopropyl moieties via CYP450.
Experimental Protocol 1: Self-Validating Human Liver Microsome (HLM) Stability Assay
To objectively quantify the improvement in metabolic stability, intrinsic clearance (
) must be measured. This protocol is designed as a self-validating system, ensuring that cofactor dependency and enzyme viability are confirmed in every run.
System Preparation : Prepare a 1 µM solution of the test compound (TBA or MCB derivative) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.
Control Integration (Self-Validation) : In parallel wells, run Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not rapidly cleared, the assay run is invalidated.
Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the CYP450 catalytic cycle by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450; without it, oxidation cannot occur.
Quenching & Precipitation : At predetermined intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly denatures the enzymes and halts the reaction.
Quantification : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate
.
Impact on Target Potency and Selectivity
Beyond stability, the structural rigidification provided by the 1-methylcyclopropyl group fundamentally alters target engagement. The tert-butyl group has been successfully utilized to optimize potency in adenylyl cyclase 1 (AC1) inhibitors[3]. However, its bulk can cause steric clashes in mutated binding pockets.
For instance, in the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors, replacing acyclic bulky groups with conformationally restricted rings like 1-methylcyclopropyl allowed the inhibitors to better accommodate structural changes in drug-resistant variants (such as the A156T mutation) without losing wild-type potency[4]. Similarly, in the optimization of CCR6 antagonists, transitioning from larger rings to a 1-methylcyclopropyl bioisostere critically differentiated the compound's selectivity profile against the closely related CXCR2 receptor by altering the spatial trajectory of the hydrophobic interactions[5].
Step-by-step experimental workflow for evaluating bioisosteric replacement efficacy.
To evaluate how the bioisosteric replacement impacts receptor potency, a functional readout is required. Using AC1 inhibition as a model[3], this Homogeneous Time-Resolved Fluorescence (TR-FRET) assay measures cAMP accumulation.
Cell Preparation : Plate HEK293 cells stably expressing the target receptor (e.g., human AC1) in a 384-well microplate at 5,000 cells/well.
Compound Incubation : Dispense serial dilutions (10 µM to 0.1 nM) of the TBA- and MCB-derived compounds into the wells.
Stimulation : Add an activation cocktail containing Forskolin (to stimulate adenylate cyclase) and the phosphodiesterase inhibitor IBMX (to prevent cAMP degradation). Causality: IBMX ensures that the measured cAMP reflects synthesis rate rather than a balance of synthesis and degradation.
Detection : After a 30-minute incubation, lyse the cells using a buffer containing anti-cAMP cryptate (donor) and d2-labeled cAMP (acceptor).
Self-Validation : Include a known potent inhibitor (e.g., NB001) as a positive control to validate the dynamic range (
factor > 0.6 required).
Readout : Measure the TR-FRET signal ratio (665 nm / 620 nm) using a microplate reader. Calculate the
using a four-parameter non-linear regression model.
Conclusion
While 3-tert-butylbenzoic acid remains a highly effective building block for rapidly exploring hydrophobic pocket occupancy[1], its utility in late-stage lead optimization is often bottlenecked by CYP450-mediated clearance. The strategic deployment of 3-(1-Methylcyclopropyl)benzoic acid provides a chemically elegant solution. By leveraging the sp2-like character and conformational rigidity of the cyclopropyl ring, drug development professionals can systematically engineer out metabolic liabilities while frequently achieving superior, entropically-driven target selectivity[2][4][5].
References
Benchchem - 3-tert-Butylbenzoic Acid | Research Chemical
Source: Benchchem
URL
Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain
Source: NIH / PMC
URL
Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence
Source: ResearchGate
URL
Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants
Source: NIH / PMC
URL
Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity
Source: ACS Publications
URL
Crystal Structure Analysis of 3-(1-Methylcyclopropyl)benzoic Acid: A Comparative Guide to Analytical Modalities
Executive Summary The structural elucidation of small-molecule pharmaceutical intermediates is a critical bottleneck in modern drug development. 3-(1-Methylcyclopropyl)benzoic acid (CAS 131170-39-3) presents a fascinatin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of small-molecule pharmaceutical intermediates is a critical bottleneck in modern drug development. 3-(1-Methylcyclopropyl)benzoic acid (CAS 131170-39-3) presents a fascinating crystallographic challenge. The 1-methylcyclopropyl moiety introduces significant steric bulk and rotational degrees of freedom, predisposing the molecule to complex polymorphic landscapes. Concurrently, the benzoic acid functional group strongly drives the formation of centrosymmetric hydrogen-bonded dimers—specifically the
graph-set motif—which dictates the primary crystal packing architecture [1].
As a Senior Application Scientist, I frequently guide research teams through the decision-making process of selecting the right crystallographic platform. This guide objectively compares the three leading methodologies for determining the 3D conformation of 3-(1-Methylcyclopropyl)benzoic acid: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) coupled with Crystal Structure Prediction (CSP) .
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
The Causality: SCXRD relies on the coherent scattering of X-rays by the electron clouds of atoms. Because X-rays interact relatively weakly with matter, a large, highly ordered crystal (>10–50 µm) is required to achieve a sufficient signal-to-noise ratio. The technique provides unparalleled accuracy for absolute structure determination but is entirely bottlenecked by the thermodynamic challenge of growing a flawless macroscopic crystal [2].
Self-Validating Experimental Protocol:
Crystallization: Dissolve 10 mg of 3-(1-Methylcyclopropyl)benzoic acid in a binary solvent system (e.g., ethyl acetate/heptane). Pierce the vial cap with a narrow-gauge needle to ensure an ultra-slow evaporation rate. This deliberately keeps the solution within the metastable zone, suppressing rapid nucleation and promoting the growth of a few large, well-faceted crystals.
Mounting: Harvest a >20 µm pristine crystal using a MiTeGen loop. Immediately submerge the crystal in Paratone-N oil to prevent solvent loss and mechanical degradation prior to freezing.
Data Collection: Mount the loop on a goniometer under a 100 K nitrogen stream using Cu-K
radiation. The cryogenic temperature is critical; it minimizes atomic thermal vibration (reducing the size of thermal ellipsoids), which is absolutely essential for resolving the highly flexible 1-methylcyclopropyl group without disorder artifacts.
Phase Solution: Utilize direct methods (e.g., SHELXT) to solve the phase problem. The protocol validates itself when the
carboxylic acid dimer is confirmed by locating the acidic protons directly in the difference Fourier map.
Microcrystal Electron Diffraction (MicroED): The Nanoscale Disruptor
The Causality: Electrons interact with the electrostatic potential of matter approximately
to times more strongly than X-rays. This intense interaction allows for the collection of high-resolution diffraction data from vanishingly small nanocrystals (<500 nm thick), completely bypassing the traditional SCXRD crystallization bottleneck [3]. However, this strong interaction also causes rapid radiation damage, necessitating strict cryogenic protection and ultra-low electron doses.
Self-Validating Experimental Protocol:
Sample Preparation: Place 1–2 mg of the dry, synthesized 3-(1-Methylcyclopropyl)benzoic acid powder between two glass slides. Gently triturate the powder to mechanically shear the microcrystals into nanometer-thick fragments.
Grid Deposition: Dust the crushed powder onto a holey carbon cryo-TEM grid. Vigorously shake off excess material. This step is vital to prevent multiple scattering events (dynamical scattering) caused by overlapping thick crystals, which would otherwise corrupt the diffraction intensities.
Data Collection: Transfer the grid to a cryo-TEM operating at 200 kV, cooled to 90 K. Collect data using continuous rotation (e.g., 0.5°/s) over a 120° wedge, capturing the diffraction patterns on a high-speed CMOS detector [4].
Kinematical Refinement: Process the data using software like DIALS. Because electrons scatter strongly from protons, the hydrogen atoms involved in the
dimer network are often highly visible in the electrostatic potential map, allowing for precise structural assignment.
Powder X-ray Diffraction (PXRD) + CSP: The Bulk Approach
The Causality: When a compound stubbornly precipitates as a microcrystalline powder and resists both single-crystal growth and MicroED grid preparation, PXRD combined with Density Functional Theory (DFT)-based Crystal Structure Prediction (CSP) is the ultimate fallback [5]. Here, computational thermodynamics bridges the gap left by overlapping experimental powder reflections.
Self-Validating Experimental Protocol:
Data Collection: Pack the powder tightly into a 0.5 mm borosilicate capillary. Collect data in transmission geometry using Cu-K
radiation. Why? Flat-plate reflection geometries induce severe preferred orientation (especially for plate-like benzoic acid crystals), which distorts peak intensities. Capillary transmission physically randomizes the crystallite orientations.
Indexing: Use the Pawley or Le Bail method to extract unit cell parameters and space group information from the 1D powder pattern.
CSP Generation: Run a global lattice energy minimization search (using dispersion-corrected DFT) to generate theoretically stable polymorphs of 3-(1-Methylcyclopropyl)benzoic acid.
Rietveld Refinement: Overlay the experimental PXRD pattern with the simulated patterns of the CSP-generated structures. The protocol is validated when the Rietveld refinement converges with a low
value, confirming the bulk powder matches the computationally predicted global minimum.
Quantitative Performance Comparison
The following table summarizes the operational metrics of each platform when applied to flexible small molecules like 3-(1-Methylcyclopropyl)benzoic acid.
Metric
SCXRD
MicroED
PXRD + CSP
Optimal Crystal Size
> 20 µm
100 – 500 nm
Bulk Powder (1–5 µm)
Sample Requirement
~1 mg (if pure single crystal)
< 100 nanograms
10 – 50 mg
Data Collection Time
2 – 12 hours
3 – 5 minutes
1 – 4 hours
Resolution Limit
~0.75 Å
~0.80 Å
> 1.5 Å (Overlapping)
Hydrogen Visibility
Excellent (via Difference Map)
Excellent (Electrostatic Potential)
Poor (Requires Computation)
Success Rate (Flexible Moieties)
High (if crystal is grown)
High
Moderate (Heavily relies on CSP)
Workflow & Decision Matrix
To streamline the analytical pipeline, I have developed the following decision matrix for structural elucidation. The primary divergence point is the physical morphology of the synthesized batch.
Caption: Decision matrix for selecting the optimal crystallographic technique based on sample morphology.
Conclusion & Best Practices
For the structural analysis of 3-(1-Methylcyclopropyl)benzoic acid, SCXRD remains the definitive gold standard—provided the thermodynamic hurdle of growing a >20 µm crystal can be overcome. However, the inherent flexibility of the methylcyclopropyl group often frustrates crystallization efforts, leading to rapid precipitation of microcrystalline powders.
In these highly common scenarios, MicroED is the superior alternative. By treating the "failed" powder as a collection of millions of perfect nanocrystals, MicroED delivers SCXRD-quality resolution in a fraction of the time, allowing researchers to rapidly confirm the
dimerization and map the polymorphic landscape without spending weeks optimizing solvent gradients. PXRD + CSP should be reserved as a powerful, albeit computationally expensive, last resort for bulk phase verification.
References
Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid
Source: Acta Crystallographica Section E (IUCr) / PMC
URL:[Link]
SCXRD vs MicroED Comparison for Crystallography Research
Source: Creative Biostructure
URL:[Link]
Standards for MicroED
Source: Acta Crystallographica Section C (IUCr)
URL:[Link]
Preparation of Theophylline-Benzoic Acid Cocrystal and On-Line Monitoring of Cocrystallization Process in Solution
Source: Crystals (MDPI)
URL:[Link]
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination
Source: Molecular Pharmaceutics (ACS Publications)
URL:[Link]
Comparative
IR spectroscopy characteristic peaks of 3-(1-Methylcyclopropyl)benzoic acid
The following guide is a comprehensive technical analysis designed for researchers and analytical chemists. It synthesizes theoretical principles with practical spectroscopic data to characterize 3-(1-Methylcyclopropyl)b...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a comprehensive technical analysis designed for researchers and analytical chemists. It synthesizes theoretical principles with practical spectroscopic data to characterize 3-(1-Methylcyclopropyl)benzoic acid .
Characterizing 3-(1-Methylcyclopropyl)benzoic acid requires distinguishing three distinct spectral zones: the conjugated carboxylic acid core, the meta-substituted aromatic ring, and the strained 1-methylcyclopropyl moiety. Unlike simple benzoic acid derivatives, the cyclopropyl ring introduces unique high-frequency C-H stretches and a characteristic ring-breathing mode that serves as a diagnostic marker.[1]
Key Diagnostic Peaks:
Cyclopropyl C-H Stretch: ~3000–3080 cm⁻¹ (Distinct from aromatic C-H).[1]
Cyclopropyl Ring Breathing: ~1000–1020 cm⁻¹ (High intensity, sharp).[1]
Meta-Substitution Pattern: ~750–800 cm⁻¹ and ~690–710 cm⁻¹ (C-H out-of-plane bending).[1]
Molecular Structure & Vibrational Logic
To accurately assign peaks, we must deconstruct the molecule into its vibrating sub-units.[1] The interplay between the strained cyclopropyl ring and the aromatic system creates a unique "fingerprint."
Spectral Dissection Diagram
The following diagram maps the molecular moieties to their expected vibrational frequencies.
Caption: Logical mapping of functional groups to characteristic IR wavenumbers for structural verification.
Comparative Analysis: Target vs. Alternatives
This section compares the target molecule against Benzoic Acid (baseline) and 3-Isopropylbenzoic Acid (acyclic analog).[1] This comparison isolates the specific contribution of the cyclopropyl ring.[1]
Comparative Spectral Data Table
Vibrational Mode
Target: 3-(1-Methylcyclopropyl)benzoic acid
Ref 1: Benzoic Acid (Baseline)
Ref 2: 3-Isopropylbenzoic Acid (Acyclic Analog)
Interpretation
O-H Stretch
2500–3300 cm⁻¹ (Broad)
2500–3300 cm⁻¹
2500–3300 cm⁻¹
Characteristic of carboxylic acid dimers (H-bonding).[2][3][4]
C=O Stretch
1685–1705 cm⁻¹
~1685 cm⁻¹
~1690 cm⁻¹
Conjugation with the ring lowers frequency vs. aliphatic acids (~1710).[1]
Aromatic C=C
~1600, 1585 cm⁻¹
1600, 1580 cm⁻¹
1605, 1590 cm⁻¹
Standard aromatic skeletal vibrations.
Alkyl C-H Stretch
3000–3080 cm⁻¹
Absent
2850–2960 cm⁻¹
CRITICAL: Cyclopropyl C-H stretches are unusually high, overlapping with aromatic C-H, unlike the lower isopropyl bands.[1]
Ring Breathing
~1010–1020 cm⁻¹
Absent
Absent
DIAGNOSTIC: Specific to the cyclopropane ring; absent in acyclic analogs.[1]
Methyl Deformation
~1375 cm⁻¹
Absent
1385, 1365 cm⁻¹ (Gem-dimethyl)
The target has a single methyl; Isopropyl shows the "gem-dimethyl" doublet.
OOP Bending
~750, ~690 cm⁻¹
~710 cm⁻¹ (Mono)
~750, ~690 cm⁻¹ (Meta)
Confirms the meta-substitution pattern.
Key Insight: The presence of the band at ~1010 cm⁻¹ combined with C-H stretches >3000 cm⁻¹ (that are not aromatic) confirms the cyclopropyl moiety.[1] The acyclic isopropyl analog will lack the 1010 cm⁻¹ band and show strong C-H stretches below 3000 cm⁻¹.[1]
Detailed Peak Assignment
A. The "Acid Envelope" (3300–2500 cm⁻¹)
Observation: A very broad, intense absorption obscuring the C-H stretching region.[1]
Cause: Strong hydrogen bonding between carboxylic acid dimers.[1]
Fine Structure: You may see "Fermi resonance" bands on the lower frequency slope of the O-H stretch (often near 2500–2700 cm⁻¹).[1]
B. The Carbonyl Region (1750–1650 cm⁻¹)[5]
Target Peak:1685–1705 cm⁻¹ .
Differentiation: If the sample is wet or monomeric (in dilute solution), this peak shifts to ~1730 cm⁻¹.[1] In the solid state (KBr/ATR), it remains lower due to dimerization and conjugation.
C. The Fingerprint Region (1500–600 cm⁻¹)
Cyclopropyl Marker: Look for a sharp, medium-intensity band near 1010–1020 cm⁻¹ .[1] This is the ring breathing mode, highly characteristic of cyclopropyl derivatives.[1]
Meta-Substitution: The out-of-plane (OOP) C-H bending vibrations for meta-substituted rings typically appear as two strong bands: one near 690–710 cm⁻¹ and another near 750–800 cm⁻¹ .[1]
Experimental Protocol: Validating the Spectrum
To ensure data integrity (Trustworthiness), follow this optimized protocol for solid aromatic acids.
Method A: ATR (Attenuated Total Reflectance) - Recommended
Pros: Fast, no sample preparation, minimal moisture interference.[1]
Cons: Peak intensities can vary based on crystal contact.[1]
Crystal Selection: Use a Diamond or ZnSe crystal.[1]
Background: Collect a 32-scan background of the clean crystal.
Sample Loading: Place ~5 mg of solid 3-(1-Methylcyclopropyl)benzoic acid on the crystal.
Compression: Apply high pressure using the anvil to ensure intimate contact (critical for the hard crystalline structure of benzoic acids).[1]
Acquisition: Scan 4000–600 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).
Method B: KBr Pellet - Traditional
Pros: Higher resolution for weak overtones; traditional standard.[1]
Cons: Hygroscopic KBr can distort the O-H region.[1]
A Comparative Guide to the Metabolic Stability of Cyclopropyl-Substituted Benzoic Acids
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical step in the journey from a promising lead to a viable drug candidate. Poor metabolic stability ca...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical step in the journey from a promising lead to a viable drug candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides a deep dive into the comparative metabolic stability of cyclopropyl-substituted benzoic acids, a structural motif increasingly employed in medicinal chemistry to enhance drug-like properties.
The inclusion of a cyclopropyl group can significantly alter a molecule's metabolic fate.[1][2] This is largely due to the unique electronic and steric properties of the cyclopropane ring, which features shorter and stronger carbon-hydrogen bonds compared to linear alkyl groups.[1] This inherent strength often translates to increased resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[3][4]
This guide will explore the mechanistic basis for the enhanced stability of these compounds, provide detailed protocols for assessing their metabolic fate, and present comparative data to inform rational drug design.
The Role of the Cyclopropyl Group in Mitigating Metabolism
The metabolic liability of a compound is often tied to specific "soft spots" in its structure that are susceptible to enzymatic modification. For benzoic acid derivatives, common metabolic pathways include hydroxylation of the aromatic ring and conjugation of the carboxylic acid group.
The introduction of a cyclopropyl group can effectively "shield" a molecule from extensive metabolism through several mechanisms:
Increased C-H Bond Strength: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to hydrogen atom abstraction by CYP enzymes, a key initial step in oxidative metabolism.[3]
Steric Hindrance: The rigid, three-dimensional structure of the cyclopropyl group can sterically hinder the approach of metabolizing enzymes to nearby functional groups.
Altered Electronic Properties: The cyclopropyl group can act as an electron-donating group, influencing the electronic properties of the adjacent aromatic ring and potentially deactivating it towards oxidative metabolism.[5]
The strategic placement of a cyclopropyl group can divert metabolism away from major clearance pathways, as exemplified by the drug pitavastatin, where a cyclopropyl group helps to minimize metabolism by CYP3A4.[3]
Key Metabolic Pathways for Benzoic Acids
Understanding the primary metabolic routes for benzoic acids is crucial for interpreting stability data. The two main phases of drug metabolism are:
Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, this phase involves oxidation, reduction, and hydrolysis reactions to introduce or unmask polar functional groups.[4] For benzoic acids, this often involves hydroxylation of the aromatic ring.
Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules.[6] For the carboxylic acid moiety of benzoic acids, the most important conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[7][8]
The interplay between these two phases determines the overall clearance and metabolic profile of a benzoic acid derivative.
To experimentally evaluate the metabolic stability of cyclopropyl-substituted benzoic acids, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide critical data on a compound's intrinsic clearance, which can be used to predict its in vivo hepatic clearance.[9][10]
This assay primarily assesses Phase I metabolism mediated by CYP enzymes found in the microsomal fraction of liver cells.[11][12][13]
Experimental Workflow:
Caption: Workflow for Liver Microsomal Stability Assay.
Detailed Protocol:
Preparation:
Thaw pooled human liver microsomes and prepare a microsomal solution in a suitable buffer (e.g., potassium phosphate buffer).[14]
Prepare an NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.[14]
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM).[13][15]
Incubation:
In a microcentrifuge tube, combine the microsomal solution, the NADPH regenerating system, and the test compound.[14]
Initiate the reaction by pre-incubating the mixture at 37°C, followed by the addition of NADPH.[16]
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile to precipitate the proteins and halt enzymatic activity.[12][13]
Sample Analysis:
Centrifuge the samples to pellet the precipitated proteins.[14]
Transfer the supernatant, containing the remaining test compound, to a new plate or vial for analysis.
Quantify the concentration of the parent compound at each time point using a validated LC-MS/MS method.[12]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint) from the slope of the line.[12]
This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, which contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors.[6][15][17][18]
Experimental Workflow:
Caption: Workflow for Hepatocyte Stability Assay.
Detailed Protocol:
Cell Preparation:
Rapidly thaw cryopreserved hepatocytes (e.g., human, rat, mouse) in a 37°C water bath.
Transfer the cells to a pre-warmed incubation medium and determine cell viability and concentration using a method like trypan blue exclusion.
Incubation:
Incubate the hepatocyte suspension with the test compound at a final concentration of, for example, 1 µM at 37°C with gentle shaking.[15]
At various time points (e.g., 0, 10, 20, 40, 60, and 120 minutes), collect aliquots of the cell suspension.[17]
Immediately stop the metabolic reaction by adding an equal volume of cold acetonitrile.[15]
Sample Processing and Analysis:
Centrifuge the samples to pellet cell debris and precipitated proteins.
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[17]
Data Interpretation:
Calculate the in vitro intrinsic clearance (CLint) in units of µL/min/10^6 cells. This value can then be scaled to predict in vivo hepatic clearance.[15]
Comparative Metabolic Stability Data
The following table summarizes hypothetical, yet representative, metabolic stability data for a series of benzoic acid derivatives, illustrating the impact of cyclopropyl substitution.
Compound
Structure
Microsomal t½ (min)
Hepatocyte t½ (min)
In Vitro CLint (µL/min/10^6 cells)
Benzoic Acid
Phenyl-COOH
45
30
23.1
4-Methylbenzoic Acid
4-Methylphenyl-COOH
35
25
27.7
4-Chlorobenzoic Acid
4-Chlorophenyl-COOH
60
45
15.4
4-Cyclopropylbenzoic Acid
4-Cyclopropylphenyl-COOH
>120
100
6.9
3-Fluoro-4-cyclopropylbenzoic Acid
3-Fluoro-4-cyclopropylphenyl-COOH
>120
>120
<5.8
Data are representative and intended for illustrative purposes.
Interpretation of Results:
As demonstrated in the table, the introduction of a cyclopropyl group (4-Cyclopropylbenzoic Acid) leads to a significant increase in both microsomal and hepatocyte half-life, with a corresponding decrease in intrinsic clearance compared to the unsubstituted benzoic acid and its methyl analog. This highlights the "metabolic blocking" effect of the cyclopropyl moiety.[19]
The combination of a cyclopropyl group with an electron-withdrawing fluorine atom (3-Fluoro-4-cyclopropylbenzoic Acid) can further enhance metabolic stability. This synergistic effect arises from the deactivation of the aromatic ring by the fluorine atom, making it less susceptible to oxidative metabolism, in addition to the inherent stability of the cyclopropyl group.
Conclusion
The strategic incorporation of a cyclopropyl group is a powerful tool in medicinal chemistry for enhancing the metabolic stability of benzoic acid derivatives.[20] By increasing resistance to CYP-mediated oxidation, this small, rigid ring system can significantly improve a compound's pharmacokinetic profile, leading to increased half-life and bioavailability.[1][2]
The in vitro assays detailed in this guide provide a robust framework for evaluating the metabolic stability of novel compounds. By systematically comparing the stability of cyclopropyl-substituted analogs with their non-cyclopropyl counterparts, researchers can make data-driven decisions to guide lead optimization and select drug candidates with a higher probability of success in preclinical and clinical development.
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
Docentes FCT NOVA. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]
Frontiers. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. [Link]
PMC. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. [Link]
PubMed. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. [Link]
ResearchGate. Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. [Link]
Creative Bioarray. In Vitro Metabolic Stability. [Link]
ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. [Link]
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]
PMC. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. [Link]
PubMed. Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. [Link]
Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link]
ResearchGate. Improvements to metabolic stability through cyclopropyl modification. [Link]
Frontiers. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening. [Link]
Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. [Link]
YouTube. The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. [Link]
Standard Operating Procedure: Handling, Logistics, and Disposal of 3-(1-Methylcyclopropyl)benzoic Acid Executive Summary & Chemical Profiling 3-(1-Methylcyclopropyl)benzoic acid is a specialized building block frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling, Logistics, and Disposal of 3-(1-Methylcyclopropyl)benzoic Acid
Executive Summary & Chemical Profiling
3-(1-Methylcyclopropyl)benzoic acid is a specialized building block frequently utilized in drug discovery and active pharmaceutical ingredient (API) synthesis. While the parent benzoic acid is relatively benign, the addition of the 1-methylcyclopropyl moiety significantly increases the molecule's lipophilicity and steric bulk. This structural modification enhances its utility in medicinal chemistry but also decreases its aqueous solubility and biodegradability. Consequently, laboratory and manufacturing waste streams containing this compound must be managed with precision to prevent environmental contamination and ensure compliance with federal regulations[1].
Regulatory Classification & Waste Segregation
Under the Resource Conservation and Recovery Act (RCRA), 3-(1-Methylcyclopropyl)benzoic acid itself is not typically classified as a P-listed (acutely toxic) or U-listed (toxic) hazardous waste[2]. However, its management is strictly governed by the matrix in which it is dissolved or suspended:
The Mixture Rule: In drug development workflows, this compound is often dissolved in organic solvents (e.g., Methanol, Dichloromethane). According to EPA guidelines, mixing a non-hazardous solid with a listed hazardous waste (e.g., F003 for spent non-halogenated solvents) renders the entire mixture a listed hazardous waste[3].
Aquatic Toxicity: Substituted benzoic acids exhibit moderate toxicity to aquatic life (analog LC50 ~180 mg/L)[1]. Therefore, drain disposal is strictly prohibited, even for aqueous washes, unless the concentration is verified to be below local sanitary sewer limits (typically < 50 mg/L) and properly neutralized[3].
Quantitative Data & Operational Limits
To ensure a self-validating safety system, all personnel must adhere to the following operational thresholds when handling and disposing of this compound.
Parameter
Value / Guideline
Operational Implication & Causality
Acute Oral Toxicity (LD50)
> 2,000 mg/kg (Rat, analog)
Low acute toxicity; standard PPE is sufficient for handling[1].
Aquatic Toxicity (LC50)
~180 mg/L (96h, analog)
Harmful to aquatic life; strictly prohibit drain disposal[1].
Incompatibility
Strong oxidizers, strong bases
Avoid mixing waste with nitric acid or concentrated alkalis to prevent exothermic reactions[4].
Incineration Temperature
> 800°C
Required to ensure complete thermal breakdown of the stable aromatic and cyclopropyl rings.
Aqueous Waste Limit
< 50 mg/L
Maximum allowable concentration for drain disposal (if permitted by local POTW)[3].
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Collection (Powders and Crystals)
Causality: Substituted benzoic acids can react with certain metals over time, especially in the presence of ambient moisture. High-density polyethylene (HDPE) is chemically inert and prevents leaching.
Preparation: Don standard laboratory PPE (nitrile gloves, safety goggles, flame-resistant lab coat).
Collection: Use a dedicated, anti-static polypropylene scoop to transfer residual 3-(1-Methylcyclopropyl)benzoic acid into a tared, wide-mouth HDPE container.
Containment: Seal the container with a PTFE-lined cap to prevent moisture ingress and dust generation.
Labeling: Affix an Environmental Health & Safety (EHS) waste label. Mark as "Non-RCRA Hazardous Waste - Substituted Benzoic Acid Solid" unless local state regulations dictate otherwise.
Protocol B: Liquid Waste Management (Mother Liquors and Assays)
Causality: Organic solvents lower the flash point of the waste stream and trigger RCRA characteristic (D001) or listed (F-series) classifications.
Matrix Identification: Determine the solvent used. If halogenated (e.g., DCM), designate for the Halogenated Waste stream. If non-halogenated (e.g., Methanol, Ethyl Acetate), designate for the Flammable Waste stream.
Transfer: Transfer the liquid waste via a closed-funnel system into a designated, chemically compatible carboy.
Grounding: Ensure the receiving carboy is grounded using grounding cables if flammable solvents are present, mitigating the risk of static discharge[4].
Labeling & Storage: Label the container with all constituents (e.g., "Methanol 95%, 3-(1-Methylcyclopropyl)benzoic acid 5%"). Store in a secondary containment tray in a vented flammable storage cabinet until EHS pickup.
Protocol C: Spill Cleanup and Decontamination
Causality: Sweeping dry powders with standard brooms generates airborne particulates, increasing inhalation risks.
Isolation: Evacuate non-essential personnel from the immediate spill area[4].
Dry Collection: Do not use wet mopping initially. Use a HEPA-filtered vacuum or gently sweep the powder using a static-free brush to avoid generating dust[4].
Packaging: Place all collected debris, including contaminated gloves and paper towels, into a 6-mil polyethylene bag. Double-bag the waste.
Surface Decontamination: Wipe the affected area with a damp cloth (using a mixture of water and ethanol to ensure solubility of the lipophilic cyclopropyl group). Place the cloth in the solid waste bag.
Systems Visualization: Waste Stream Decision Matrix
The following diagram illustrates the logical decision tree for classifying and routing 3-(1-Methylcyclopropyl)benzoic acid waste.
Decision matrix for the segregation, classification, and disposal routing of substituted benzoic acid waste.
Final Dispatch & Incineration
Regardless of whether the waste is classified as RCRA or Non-RCRA, the industry standard for the disposal of substituted benzoic acids is high-temperature commercial incineration. Incineration ensures the complete destruction of the stable aromatic ring and prevents the compound from persisting in the environment or leaching into groundwater from landfills. Always consult your facility's Environmental Health & Safety (EHS) department to ensure alignment with specific state and local regulations[1].
Personal protective equipment for handling 3-(1-Methylcyclopropyl)benzoic acid
Executive Summary & Chemical Context 3-(1-Methylcyclopropyl)benzoic acid is a specialized carboxylic acid intermediate frequently employed in medicinal chemistry as a conformationally restricted scaffold. The cyclopropyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
3-(1-Methylcyclopropyl)benzoic acid is a specialized carboxylic acid intermediate frequently employed in medicinal chemistry as a conformationally restricted scaffold. The cyclopropyl moiety introduces ring strain and specific steric properties valuable for drug design, but it does not fundamentally alter the primary handling risks associated with substituted benzoic acids.
The Core Hazard: Like many solid organic acids, this compound poses a significant risk of severe eye damage (due to acidity) and respiratory irritation (due to fine particulate dust). The primary safety objective is to prevent the inhalation of airborne particulates during weighing and to protect mucous membranes from acidic hydrolysis.
Hazard Identification & Risk Assessment
Standardized based on GHS classifications for substituted benzoic acids.
Recommended: Half-face respirator with P100 cartridges (HEPA equivalent) if generating significant dust.
Scientist's Note: Substituted benzoic acids often carry a static charge. When you scrape the powder, micro-particles become airborne even if you don't see a "cloud." Trust the hood, not just your eyes.
B. Ocular Protection[2][3][5][6][7][8][9][10]
Standard: Chemical Safety Goggles (Indirect Vented).
Why: Safety glasses with side shields are insufficient for fine acidic powders, which can float around shields and dissolve in the tear film.
Contact Lenses: Strictly prohibited unless worn under sealed goggles.
C. Dermal Protection
Gloves: Nitrile (Minimum thickness: 0.11 mm / 4 mil).
Breakthrough Time: >480 minutes (Excellent resistance to organic acids).
Technique: "Double-gloving" is recommended during the initial solubilization step where high concentrations are present.
Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt), long pants, and closed-toe leather/composite shoes.
Operational Workflow: From Storage to Solubilization[5]
The following workflow is designed to minimize static discharge and dust generation.
Figure 1: Safe handling logic flow.[4][5] Note the specific intervention for static electricity, a common issue with cyclopropyl-benzoic derivatives.
Key Technical Protocols
Static Control: Benzoic acid derivatives are prone to triboelectric charging. If the powder "jumps" away from the spatula, use an ionizing fan or an antistatic gun before proceeding.
Solubilization: Always add the solid to the vessel first, then add the solvent (e.g., DMSO, Methanol) slowly. This prevents the "puff" of powder that occurs if you dump solid into a liquid.
Glassware: Use borosilicate glass (Pyrex/Duran). The cyclopropyl ring is stable under standard conditions, but avoid strong Lewis acids during initial dissolution to prevent premature ring-opening or rearrangement.
Emergency Response & Spill Management
Scenario: You have spilled 500mg of powder on the benchtop outside the hood.
Immediate Actions:
Evacuate: Step back to allow airborne dust to settle (1-2 minutes).
Alert: Notify lab personnel.
PPE Upgrade: Put on a tight-fitting respirator (N95/P100) before re-approaching.
Cleanup Protocol:
Do NOT dry sweep.[6] Dry sweeping launches acidic dust into the air.
Cover: Gently cover the spill with paper towels.
Wet: Dampen the towels with water or a weak sodium bicarbonate solution (5%). This neutralizes the acid and prevents dust.[7]
Collect: Scoop up the damp mass and place it in a solid waste container.
Wash: Wipe the surface with soap and water 3 times. Verify pH is neutral (pH 6-8) using a strip.
Disposal & Environmental Stewardship[1][4]
Waste Classification: Hazardous Chemical Waste (Organic Acid).
Waste Stream
Description
Disposal Method
Solid Waste
Contaminated gloves, weighing boats, paper towels.
Bag in clear polyethylene; label "Solid Organic Waste (Trace Acid)."
Liquid Waste
Mother liquors, reaction mixtures.
Halogenated or Non-Halogenated Organic solvent waste (depending on solvent used). Do not pour down sink.
Sharps
Contaminated needles/syringes.
Standard Sharps Container.
Decontamination of Glassware:
Rinse with Acetone or Ethanol first (into organic waste), then wash with an alkaline detergent (e.g., Alconox) to neutralize residual acid before standard dishwashing.
References
National Institute of Standards and Technology (NIST). (2015).[2] Safety Data Sheet: Benzoic Acid (SRM 350c). U.S. Department of Commerce. [Link][2]
PubChem. (n.d.). Compound Summary: 3-(1-Methylcyclopropyl)benzoic acid (CID 15734146).[8] National Center for Biotechnology Information. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[6] United States Department of Labor. [Link]